Besifloxacin Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and is indicated for bacterial conjunctivitis and has 1 investigational indication.
See also: Besifloxacin (has active moiety).
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBICKXAAKXAY-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193529 | |
| Record name | Besifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405165-61-9 | |
| Record name | Besifloxacin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405165619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6 fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BESIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7506A6J57T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Aqueous Solubility Profile of Besifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility profile of Besifloxacin (B178879) Hydrochloride, a fourth-generation fluoroquinolone antibiotic primarily used in ophthalmic preparations for the treatment of bacterial conjunctivitis. Understanding the solubility characteristics of this active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioavailability, and meeting regulatory requirements.
Physicochemical Properties
Besifloxacin Hydrochloride is a white to pale yellowish-white powder. It is the hydrochloride salt of Besifloxacin, which possesses two ionizable functional groups: a carboxylic acid and a primary amine. These groups dictate its solubility behavior in aqueous solutions. The pKa values for these groups have been estimated to be approximately 5.65 for the carboxylic acid and 9.91 for the primary amine.[1]
Due to these pKa values, a zwitterionic form of besifloxacin predominates in the pH range of 5.5 to 9.0. This zwitterion is characterized by very low aqueous solubility.[1]
Aqueous Solubility Profile
The aqueous solubility of this compound is highly dependent on the pH of the medium. Its solubility is significantly lower in the neutral pH range and increases substantially in acidic conditions.
pH-Dependent Solubility
The solubility of this compound has been evaluated at various pH levels, demonstrating a classic U-shaped solubility curve characteristic of amphoteric molecules. The minimum solubility is observed in the pH range where the zwitterionic species is most prevalent.
Below is a summary of the pH-dependent solubility data for this compound in aqueous solutions at different temperatures.
Table 1: pH-Dependence of this compound Solubility at 22°C ± 2°C [1]
| pH | Solubility (mg/mL) |
| 3.0 | 10.0 |
| 5.6 | 0.366 |
Data extracted from a U.S. Patent, which indicates a maximum solubility of 10 mg/mL at pH 3 and a significant decrease as the pH approaches the isoelectric point.[1] The intrinsic solubility of the zwitterion was determined to be 0.074 mg/mL.[1]
Table 2: Saturation Solubility of this compound (Raw Material) at 37°C [2]
| Medium | Solubility (µg/mL) |
| Ultrapure Water | 143 |
| Phosphate Buffer pH 4.0 | 50.65 ± 0.94 |
| Phosphate Buffer pH 6.8 | ~25 (estimated) |
| Phosphate Buffer pH 7.0 | ~25 (estimated) |
Data from a study on besifloxacin nanocrystals, where the raw material's solubility was also assessed. The solubility in pH 6.8 and 7.0 buffers was approximately half that of the nanocrystal formulation, which was around 50 µg/mL.
Solubility in Water and Other Solvents
The solubility of this compound in water and various organic solvents has been reported, though values can vary depending on the experimental conditions and the specific form of the material (HCl salt vs. free base). A saturated solution of the HCl salt in water results in an acidic pH of 3.6.[1]
Table 3: Solubility of Besifloxacin Forms in Various Solvents at 22°C ± 2°C [1]
| Solvent | Besifloxacin HCl Salt Solubility (mg/mL) | USP Definition | Besifloxacin Free Base Solubility (mg/mL) | USP Definition |
| Water | 10.635 | Sparingly soluble | 0.079 | Insoluble |
| Methanol | 9.898 | Slightly soluble | 0.135 | Very slightly soluble |
| Ethanol | 1.122 | Slightly soluble | 0.033 | Insoluble |
| Acetonitrile | 0.012 | Insoluble | 0.005 | Insoluble |
| Isopropanol | 0.089 | Insoluble | 0.004 | Insoluble |
Other sources describe this compound as sparingly soluble in water and slightly soluble in methanol.[1] Another study reports a water solubility of 0.08 mg/mL.[3]
Experimental Protocols for Solubility Determination
The most common method for determining the equilibrium solubility of a compound is the shake-flask method. This method is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[4][5][6]
Shake-Flask Method for pH-Dependent Solubility
This protocol outlines the steps to determine the equilibrium solubility of this compound at various pH values.
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Steps:
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and any other pH of interest.[4][5]
-
Addition of API: Add an excess amount of this compound to a flask for each pH buffer. Using an excess ensures that a saturated solution is achieved.
-
Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]
-
Sample Collection and Preparation: After equilibration, allow the flasks to stand to let the excess solid settle. Withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. The sample should then be filtered (e.g., using a 0.45 µm PVDF filter) or centrifuged.[2]
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of besifloxacin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]
-
Data Analysis: Calculate the original concentration in the saturated solution based on the dilution factor to determine the solubility at that specific pH and temperature.
Factors Influencing Solubility
Effect of pH
As demonstrated by the data, pH is the most critical factor influencing the aqueous solubility of this compound. The relationship between pH, pKa, and solubility can be visualized as follows:
Caption: Relationship between pH, predominant species, and solubility of Besifloxacin.
Effect of Temperature
While comprehensive data on the temperature dependence of this compound solubility is not widely available in the literature, studies on other fluoroquinolones suggest that the solubilization process is generally endothermic. This means that for most fluoroquinolones, solubility tends to increase with an increase in temperature. However, the extent of this effect needs to be experimentally determined for besifloxacin.
Effect of Excipients
In ophthalmic formulations, various excipients are used to enhance stability, viscosity, and patient comfort. These can also influence the solubility of the API. For instance, in the development of in-situ gels for besifloxacin, polymers such as Poloxamer 407 (P407), Poloxamer 188 (P188), Hydroxypropylmethyl cellulose (B213188) (HPMC), and Hydroxyethyl cellulose (HEC) have been utilized.[3] While these agents are primarily for modifying the physical properties of the gel, they can potentially interact with the drug and affect its solubility. For example, formulations were prepared in a cold acetate (B1210297) buffer at pH 4 to increase the initial solubility of Besifloxacin HCl during manufacturing.[3] Systematic studies on the direct impact of varying concentrations of common ophthalmic excipients on the intrinsic solubility of besifloxacin are needed for a complete understanding.
Conclusion
The aqueous solubility of this compound is intricately linked to the pH of the solution, with significantly higher solubility observed in acidic environments (pH < 5.6) and very poor solubility in the physiological pH range of 6-8, where the zwitterionic form is predominant. This profile is a critical consideration for the development of ophthalmic formulations, which must be close to physiological pH to be well-tolerated. The use of formulation strategies such as suspensions or the inclusion of solubilizing agents in acidic buffers during manufacturing are key to overcoming the inherent low solubility of the besifloxacin zwitterion. Further research into the effects of temperature and a broader range of excipients would provide a more complete picture for formulation scientists.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. who.int [who.int]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. scielo.br [scielo.br]
In Vitro Spectrum of Activity for Besifloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro spectrum of activity of besifloxacin (B178879) hydrochloride, a fourth-generation fluoroquinolone antibiotic.[1] Developed for topical ophthalmic use, besifloxacin has demonstrated potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens, including those resistant to other antibiotics.[2][3][4][5][6] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Mechanism of Action
Besifloxacin hydrochloride exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][7][8][9] These enzymes are critical for bacterial DNA replication, transcription, and repair.[7][8] By targeting both enzymes with balanced and potent inhibition, besifloxacin effectively disrupts these vital cellular processes, leading to bacterial cell death.[7][10] This dual-targeting mechanism is also thought to reduce the likelihood of the development of bacterial resistance compared to older fluoroquinolones.[8]
Caption: Mechanism of action of Besifloxacin.
In Vitro Activity Data
Besifloxacin has demonstrated potent in vitro activity against a broad range of ocular pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Gram-Positive Aerobes
Besifloxacin is particularly potent against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE).[10]
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus (overall) | 0.06 | 4 |
| Staphylococcus epidermidis (overall) | 0.06 | 4 |
| Streptococcus pneumoniae | 0.06 | 0.06 |
| Streptococcus mitis group | ≤0.015 | 0.03 |
| Streptococcus oralis | 0.03 | 0.06 |
| Streptococcus salivarius | 0.03 | 0.12 |
| Corynebacterium pseudodiphtheriticum | 0.03 | 0.06 |
| Enterococcus faecalis | 0.25 | 1 |
Data compiled from multiple in vitro studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Gram-Negative Aerobes
Besifloxacin also shows significant activity against common Gram-negative ocular pathogens.
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Haemophilus influenzae | ≤0.015 | 0.03 |
| Moraxella lacunata | 0.03 | 0.06 |
| Pseudomonas aeruginosa | 1 | 2 |
Data compiled from multiple in vitro studies.
Experimental Protocols
The in vitro susceptibility data for besifloxacin are primarily determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][11] The most common method is broth microdilution.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of besifloxacin in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of besifloxacin that prevents visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates a potent and broad in vitro spectrum of activity against key ocular bacterial pathogens. Its dual-targeting mechanism of action and efficacy against resistant strains make it a valuable agent in the management of bacterial conjunctivitis.[1][2] The standardized methodologies for susceptibility testing ensure the reliability and comparability of in vitro data, which is crucial for both clinical and research applications.
References
- 1. Besifloxacin - Wikipedia [en.wikipedia.org]
- 2. Besifloxacin, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Besifloxacin, a novel fluoroquinolone, has broad-spectrum in vitro activity against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Besifloxacin, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Besifloxacin | C19H21ClFN3O3 | CID 10178705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Besifloxacin Hydrochloride: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Besifloxacin (B178879) Hydrochloride, a potent fourth-generation fluoroquinolone antibiotic. The information is curated to support research, development, and quality control activities.
Molecular Structure
Besifloxacin Hydrochloride is the hydrochloride salt of Besifloxacin. The molecule possesses a chiral center, with the (R)-enantiomer being the active form.[1] Its structure is characterized by a core quinolone ring system with several key substituents that contribute to its broad-spectrum antibacterial activity and potency.[2]
The chemical name is 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride.[3]
Key Structural Features:
-
Quinolone Core: The fundamental bicyclic scaffold essential for antibacterial activity.
-
N-1 Cyclopropyl Group: This substituent enhances the spectrum of activity against aerobic bacteria.
-
C-7 (3R)-3-aminoazepanyl Ring: This bulky side chain contributes to its broad-spectrum activity and enhanced potency against Gram-positive bacteria.[2]
-
C-8 Chloro Substituent: A unique feature among fluoroquinolones that increases potency against the target enzymes, DNA gyrase and topoisomerase IV.[2]
-
C-6 Fluoro Group: A common feature in modern fluoroquinolones that enhances antibacterial activity.
-
C-3 Carboxylic Acid and C-4 Carbonyl Groups: These groups are crucial for binding to the bacterial target enzymes.
The crystal structure of this compound has been determined using synchrotron X-ray powder diffraction data. It crystallizes in the P1 space group.[4][5] The crystal structure is stabilized by strong N–H∙∙∙Cl hydrogen bonds, forming a corrugated ladder-like chain.[4][5] Additionally, an intramolecular O–H∙∙∙O hydrogen bond exists between the carboxylic acid group and the adjacent carbonyl group.[4][5]
Chemical Properties
The chemical and physical properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value |
| Appearance | White to pale yellowish-white powder[3] |
| Melting Point | >210°C (decomposes)[6][7] |
| Solubility | Sparingly soluble in water (1 mg/mL) and DMSO (<1 mg/mL).[1] Slightly soluble in methanol. Low water solubility (0.143 mg/mL for the free base).[8] |
| pKa | 6.0-7.0[9][10] |
| LogP | 4.712[6] |
| Hydrogen Bond Donor Count | 3[6] |
| Hydrogen Bond Acceptor Count | 7[6] |
Identification and Molecular Formula
| Identifier | Value |
| CAS Number | 405165-61-9[6] |
| Molecular Formula | C₁₉H₂₂Cl₂FN₃O₃[11] |
| Molecular Weight | 430.30 g/mol [11][12] |
| IUPAC Name | 7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride[11] |
| SMILES | C1CCN(C--INVALID-LINK--N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.[H]Cl[13] |
| InChI Key | PMQBICKXAAKXAY-HNCPQSOCSA-N[14] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[15] These enzymes are crucial for bacterial DNA replication, transcription, repair, and segregation.
-
Inhibition of DNA Gyrase: DNA gyrase (a type II topoisomerase) introduces negative supercoils into bacterial DNA, which is essential for the initiation of DNA replication and transcription. By inhibiting DNA gyrase, Besifloxacin prevents the relaxation of positively supercoiled DNA that occurs during replication and transcription, leading to a cessation of these processes.
-
Inhibition of Topoisomerase IV: Topoisomerase IV is responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of this enzyme prevents the segregation of replicated bacterial chromosomes, thereby blocking cell division.
The dual-targeting mechanism of Besifloxacin is thought to slow the development of bacterial resistance.[9]
Experimental Protocols
This section outlines the general methodologies for determining key chemical properties of this compound.
Solubility Determination
A common method for determining the solubility of a compound like this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
-
Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the filtrate is determined by a validated HPLC method. This involves creating a calibration curve with standard solutions of known concentrations.
Melting Point Determination
The melting point of this compound can be determined using the capillary melting point method as per pharmacopeial standards.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[13]
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1°C/minute, starting from a temperature about 5°C below the expected melting point.[13]
-
Observation: The temperature at which the substance begins to collapse (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range. For this compound, decomposition is observed at temperatures above 210°C.[6]
pKa Determination
The pKa values of this compound can be determined by potentiometric titration or by UV-Vis spectrophotometry.
Protocol (Potentiometric Titration):
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.
X-ray Crystallography
Determining the crystal structure of this compound involves single-crystal or powder X-ray diffraction.
General Workflow:
-
Crystallization: High-quality single crystals of this compound are grown. This is a critical and often challenging step, typically involving techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as the crystal is rotated. For powder diffraction, a finely ground sample is used.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then refined to obtain a precise and accurate molecular structure.
Synthesis of this compound
Several synthetic routes for this compound have been reported, often starting from a substituted quinolone carboxylic acid and the chiral azepine side chain. A representative synthesis is outlined below.[1][6]
Experimental Protocol Outline:
-
Condensation: 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (R)-3-aminohexahydroazepine are subjected to a reflux condensation reaction in the presence of an organic base (e.g., triethylamine) and an organic solvent (e.g., acetonitrile).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate: After the reaction is complete, the solvent is removed, and the residue is worked up, typically involving an acid wash and extraction, to yield (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1]
-
Chlorination and Salt Formation: The intermediate is dissolved in a solvent like chloroform (B151607) and treated with a chlorinating agent such as thionyl chloride. This step introduces the chloro group at the C-8 position and forms the hydrochloride salt.[1]
-
Purification: The final product, this compound, is isolated and purified, for example, by evaporation of the solvent followed by column chromatography or recrystallization.[1]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Crystal structure of this compound, C19H22ClFN3O3Cl | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. guidechem.com [guidechem.com]
- 5. biomedres.us [biomedres.us]
- 6. CN104592196A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. biomedjournal.com [biomedjournal.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thinksrs.com [thinksrs.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]
- 14. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of this compound, C19H22ClFN3O3Cl (Journal Article) | OSTI.GOV [osti.gov]
The Dual-Targeting Mechanism of Besifloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifloxacin (B178879) hydrochloride is a fourth-generation fluoroquinolone antibiotic distinguished by its potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. A key factor in its efficacy is its unique dual-targeting mechanism of action, which involves the balanced inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This balanced activity is believed to contribute to a lower incidence of resistance development compared to other fluoroquinolones that may preferentially target one enzyme over the other.[1][2] This technical guide provides an in-depth exploration of this dual-targeting mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial for maintaining the proper topology of DNA, a process essential for DNA replication, transcription, repair, and chromosome segregation.[3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is necessary to relieve the torsional stress that accumulates ahead of the replication fork during DNA unwinding.[3] Inhibition of DNA gyrase leads to the cessation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for the decatenation, or unlinking, of intertwined daughter chromosomes following DNA replication.[3] Inhibition of topoisomerase IV prevents the segregation of replicated chromosomes into daughter cells, ultimately halting cell division.[3]
Besifloxacin exerts its bactericidal effects by binding to the enzyme-DNA complex of both DNA gyrase and topoisomerase IV. This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the topoisomerase reaction. The accumulation of these stabilized cleavage complexes leads to double-stranded DNA breaks, triggering a cascade of events that result in bacterial cell death.[4]
The chemical structure of besifloxacin, which includes an N-cyclopropyl group, an 8-chloro substituent, and a 7-azepinyl ring, is thought to contribute to its enhanced potency and balanced activity against both target enzymes.[1][5]
Quantitative Analysis of Besifloxacin's Dual-Targeting Potency
The inhibitory activity of besifloxacin against DNA gyrase and topoisomerase IV has been quantified using in vitro enzyme assays to determine the 50% inhibitory concentration (IC50), and microbiological assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 1: In Vitro Inhibitory Activity (IC50) of Besifloxacin and Comparators against Bacterial Topoisomerases
| Fluoroquinolone | Target Enzyme | Organism | IC50 (µM) | Reference |
| Besifloxacin | DNA Gyrase | Streptococcus pneumoniae | 2.5 | [1][3] |
| Topoisomerase IV | Streptococcus pneumoniae | 2.5 | [1][3] | |
| DNA Gyrase | Escherichia coli | Not explicitly quantified, but stated to be equally potent as against S. pneumoniae gyrase | [1][3] | |
| Ciprofloxacin (B1669076) | DNA Gyrase | Streptococcus pneumoniae | ~37.5 | [3] |
| Topoisomerase IV | Streptococcus pneumoniae | ~12.5 | [3] | |
| Moxifloxacin (B1663623) | DNA Gyrase | Streptococcus pneumoniae | 10-20 | [3] |
| Topoisomerase IV | Streptococcus pneumoniae | ~5 | [3] |
Note: IC50 values for ciprofloxacin and moxifloxacin against S. pneumoniae enzymes are estimated based on reported fold differences compared to besifloxacin.
Table 2: Minimum Inhibitory Concentration (MIC) of Besifloxacin and Comparators against Wild-Type and Resistant Staphylococcus aureus
| Fluoroquinolone | Strain | Genotype | MIC (mg/L) | Reference |
| Besifloxacin | Wild-Type | - | 0.06 | [2] |
| Mutant | parC (S80F) | 0.25 | [2] | |
| Mutant | gyrA (S84L) | 0.25 | [2] | |
| Mutant | parC (S80F), gyrA (S84L) | 1 | [2] | |
| Ciprofloxacin | Wild-Type | - | 0.25 | [2] |
| Mutant | parC (S80F) | 4 | [2] | |
| Mutant | gyrA (S84L) | 2 | [2] | |
| Mutant | parC (S80F), gyrA (S84L) | >32 | [2] | |
| Moxifloxacin | Wild-Type | - | 0.06 | [2] |
| Mutant | parC (S80F) | 0.5 | [2] | |
| Mutant | gyrA (S84L) | 0.5 | [2] | |
| Mutant | parC (S80F), gyrA (S84L) | 8 | [2] |
Table 3: MIC90 Values of Besifloxacin against Fluoroquinolone-Resistant Staphylococcus aureus Strains
| Organism | Resistance Profile | Besifloxacin MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Gatifloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| S. aureus | Ciprofloxacin-Resistant, Methicillin-Resistant (MRSA) | 4 | >32 | >16 | >32 |
| S. epidermidis | Ciprofloxacin-Resistant, Methicillin-Resistant (MRSE) | 8 | >32 | >16 | >32 |
Data adapted from multiple sources, reflecting the potent activity of besifloxacin against resistant strains.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the dual-targeting mechanism of besifloxacin.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
a. Materials:
-
Purified bacterial DNA gyrase (subunits GyrA and GyrB)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP solution
-
Test compound (Besifloxacin) and comparators dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide) and visualization system
b. Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme and ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled DNA band for each compound concentration. The IC50 value is determined as the concentration of the compound that reduces the supercoiling activity by 50% compared to the no-drug control.[7]
Topoisomerase IV Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
a. Materials:
-
Purified bacterial topoisomerase IV (subunits ParC and ParE)
-
Catenated kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 2 mM DTT)
-
ATP solution
-
Test compound (Besifloxacin) and comparators
-
Stop Solution/Loading Dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent and visualization system
b. Procedure:
-
Set up reaction mixtures on ice, containing assay buffer, kDNA, and the test compound at various concentrations.
-
Start the reaction by adding topoisomerase IV enzyme and ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis. Decatenated minicircles will migrate faster into the gel than the large catenated kDNA network which remains in the well.
-
Stain the gel and visualize the DNA.
-
The IC50 value is the concentration of the compound that inhibits the decatenation activity by 50%, determined by the reduction in the amount of decatenated DNA products.[8][9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
a. Materials:
-
Bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (Besifloxacin) and comparators
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
b. Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[10][11]
Visualizing the Molecular Interactions and Experimental Workflows
Signaling Pathway of Besifloxacin's Dual-Targeting Mechanism
References
- 1. Target specificity of the new fluoroquinolone besifloxacin in Streptococcus pneumoniae, Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. inspiralis.com [inspiralis.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Besifloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Besifloxacin Hydrochloride, a fourth-generation fluoroquinolone antibiotic. The following sections detail the experimental protocols and quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, facilitating a comprehensive understanding of its structural elucidation and quantification.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, particularly in pharmaceutical formulations and simulated biological fluids. The chromophoric quinolone ring system of the molecule gives rise to characteristic absorption in the UV region.
Data Presentation
| Parameter | Value | Solvent/Medium |
| λmax | 289 nm | Distilled Water[1][2] |
| 289 nm | Simulated Tear Fluid[1][2] | |
| 289 nm | Phosphate (B84403) Buffer Saline (pH 7.4)[1][2] | |
| 296 nm | Simulated Tear Fluid[3] | |
| 297 nm | Phosphate Buffer[4] | |
| Linearity Range | 3-30 µg/mL | Distilled Water, Simulated Tears, PBS[1][2] |
| 4-12 µg/mL | Simulated Tear Fluid[5][6] | |
| 4-14 µg/mL | Phosphate Buffer:Methanol (B129727):Acetonitrile[4] | |
| Limit of Detection (LOD) | 0.62 µg/mL | Distilled Water[2] |
| 0.72 µg/mL | Simulated Tears[2] | |
| 0.88 µg/mL | Phosphate Buffer Saline[2] | |
| 0.589 µg/mL | Simulated Tear Fluid[5][6] | |
| Limit of Quantification (LOQ) | 1.88 µg/mL | Distilled Water[2] |
| 2.10 µg/mL | Simulated Tears[2] | |
| 2.60 µg/mL | Phosphate Buffer Saline[2] | |
| 1.767 µg/mL | Simulated Tear Fluid[5][6] |
Experimental Protocol: Quantitative Analysis of this compound
This protocol outlines the determination of this compound concentration in a bulk drug sample.
Instrumentation:
-
UV/Vis double beam spectrophotometer (e.g., Shimadzu Pharmaspec-1700) with 1 cm matched quartz cells.[1]
-
Analytical balance
-
Volumetric flasks
-
Sonicator
Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Simulated Tear Fluid (STF, pH 7.4) or other suitable solvent (e.g., distilled water, phosphate buffer)[1][3]
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Preparation of Working Standard Solutions:
-
Sample Preparation:
-
For a bulk drug sample, prepare a stock solution in the same manner as the standard stock solution.
-
For a formulated product (e.g., ophthalmic suspension), accurately transfer a known volume or weight of the product, dissolve it in methanol with sonication, and then dilute with the chosen solvent to a concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using linear regression analysis.
-
Visualization
Caption: Experimental workflow for quantitative UV-Vis analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for the identification and structural characterization of this compound by analyzing the vibrations of its functional groups.
Data Presentation
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C=C stretching | 1620 |
| Amide-I | 1640 |
| -C=O stretching (COOH) | 1690-1730 |
| -CH bending | 1440-1500 |
| C-O stretching | 1050-1250 |
(Data sourced from a study on this compound drug substance)
Experimental Protocol: ATR-FTIR Analysis of this compound Powder
This protocol describes the qualitative analysis of a solid sample of this compound using an Attenuated Total Reflectance (ATR) accessory.
Instrumentation:
-
FTIR spectrometer (e.g., Bruker Alpha-P) equipped with a diamond ATR crystal.[7]
-
Spatula
Reagents:
-
This compound sample (finely powdered)
-
Isopropyl alcohol (for cleaning)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its diagnostic checks.
-
Clean the ATR crystal surface thoroughly with isopropyl alcohol and a lint-free wipe to remove any residues.[3]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from ambient moisture and carbon dioxide.[3]
-
-
Sample Analysis:
-
Place a small amount (approximately 1-2 mg) of the powdered this compound sample onto the center of the ATR crystal.[3]
-
Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8]
-
Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.[8]
-
-
Data Processing and Interpretation:
-
The instrument software will automatically perform the background subtraction.
-
Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups of this compound.
-
Compare the obtained spectrum with a reference spectrum of this compound for identification and conformity.
-
-
Cleaning:
-
After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal with isopropyl alcohol and a lint-free wipe.[3]
-
Visualization
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the quantification of this compound in complex matrices like biological fluids and for the characterization of its degradation products.
Data Presentation
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Parent Ion (m/z) | 394.2 |
| Product Ion (m/z) | 377.1 |
| Application | Quantification in rabbit plasma and ocular tissues |
(Data sourced from a study on the quantification of Besifloxacin in rabbit plasma and ocular tissues)
Experimental Protocol: LC-MS/MS Analysis of this compound API
This protocol provides a general framework for the analysis of a this compound Active Pharmaceutical Ingredient (API).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or Phenyl column)
Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Ammonium formate (B1220265) (for mobile phase modification)
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to an appropriate concentration for injection (e.g., 1 µg/mL).
-
-
LC-MS/MS Method Development:
-
Chromatography: Develop an isocratic or gradient elution method to achieve good peak shape and retention for Besifloxacin. A typical mobile phase could consist of a mixture of acetonitrile and water with a small amount of formic acid to improve ionization.[4]
-
Mass Spectrometry:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flows, and temperature) by infusing a standard solution of Besifloxacin.
-
Perform a full scan analysis to determine the m/z of the parent ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
-
-
Analysis:
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Inject the prepared sample solution.
-
Acquire data in MRM mode, monitoring the transition from the parent ion to the selected product ion(s).
-
-
Data Processing:
-
Integrate the peak corresponding to Besifloxacin in the chromatogram.
-
The identity of the peak can be confirmed by the retention time and the specific mass transition.
-
Visualization
Caption: General workflow for LC-MS/MS analysis of an API.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound, by providing detailed information about the chemical environment of individual atoms.
Data Presentation
Detailed ¹H and ¹³C NMR chemical shift data for this compound were not available in the public domain literature reviewed for this guide. The acquisition of such data would require experimental determination.
Experimental Protocol: General Procedure for NMR Analysis
This protocol provides a general outline for acquiring ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance, 300 MHz or higher)
-
NMR tubes
Reagents:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the this compound sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup and Shimming:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. This typically involves a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to encompass all expected proton signals (e.g., 0-15 ppm).
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
The spectral width should cover the expected range for carbon signals in organic molecules (e.g., 0-200 ppm).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the this compound structure. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complete and unambiguous assignment.
-
Visualization
Caption: General workflow for NMR spectroscopic analysis.
References
- 1. Development and Validation of Different Ultraviolet-Spectrophotometric Methods for the Estimation of Besifloxacin in Different Simulated Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development: ATR-FTIR Method SOP – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 4. ijcpa.in [ijcpa.in]
- 5. researchgate.net [researchgate.net]
- 6. biomedjournal.com [biomedjournal.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Besifloxacin Hydrochloride In Vitro Minimum Inhibitory Concentration (MIC) Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the in vitro minimum inhibitory concentration (MIC) of Besifloxacin (B178879) Hydrochloride against clinically relevant bacterial isolates. The methodology is based on the broth microdilution procedure as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2]
Principle
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] This protocol employs the broth microdilution method, a standardized technique where 96-well microtiter plates are used to test a range of antibiotic concentrations against a standardized bacterial inoculum.[1][2] The MIC is determined by visual inspection of the plates for turbidity. This method is crucial for assessing the potency of new antimicrobial agents, monitoring for resistance, and guiding therapeutic choices.[2][3]
Materials and Reagents
-
Besifloxacin Hydrochloride analytical standard
-
96-well, U-bottom, sterile polystyrene microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms (e.g., Streptococcus pneumoniae, Haemophilus influenzae): Mueller-Hinton Fastidious (MH-F) Broth (CAMHB supplemented with lysed horse blood and β-NAD)[5]
-
Sterile deionized water
-
Sterile 0.85% saline
-
Dimethyl sulfoxide (B87167) (DMSO, if required for stock solution)
-
Bacterial culture plates (e.g., Tryptic Soy Agar, Blood Agar)
-
Sterile inoculation loops and swabs
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette (50-200 µL)
-
Sterile pipette tips
-
Incubator (35°C ± 2°C, ambient air or CO₂ enriched for fastidious organisms)
-
Reference bacterial strains for quality control (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Pseudomonas aeruginosa ATCC 27853, Haemophilus influenzae ATCC 49247)
Experimental Protocol
This protocol is adapted from the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for aerobic bacteria.[1][2][6]
Preparation of Besifloxacin Stock and Working Solutions
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1280 µg/mL) by dissolving the analytical standard powder in a suitable solvent (e.g., sterile deionized water or DMSO). Ensure complete dissolution.
-
Working Solutions: Perform serial twofold dilutions of the stock solution in the appropriate sterile broth (CAMHB or MH-F) to create a range of concentrations for the assay. The final concentrations in the microtiter plate wells will typically range from 0.004 to 8 µg/mL or higher for resistance studies.[7]
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. A spectrophotometer can be used for verification (absorbance of 0.08-0.13 at 625 nm).
-
Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.
Microtiter Plate Preparation and Inoculation
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration besifloxacin working solution to the first column of wells and mix.
-
Perform a serial twofold dilution by transferring 50 µL from the first column to the second, and so on, down to the desired lowest concentration. Discard 50 µL from the last column of diluted wells. This results in 50 µL per well, each containing a specific drug concentration.
-
Reserve one column for a positive control (growth control: broth + inoculum, no drug) and one well for a negative control (sterility control: broth only, no inoculum).
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in step 3.2) to each well, except the negative control well. This brings the final volume in each well to 100 µL.
-
The final concentration of besifloxacin will now be half of the working solution concentrations, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
Incubation
-
Cover the microtiter plates with lids to prevent evaporation and contamination.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
For fastidious organisms like S. pneumoniae and H. influenzae, incubate for 20-24 hours in an atmosphere enriched with 5% CO₂.
Reading and Interpreting Results
-
Place the microtiter plate on a reading apparatus (e.g., a viewing box with a dark background).
-
Examine the positive control well; it should show distinct turbidity (bacterial growth).
-
Examine the negative control well; it should remain clear (no growth).
-
The MIC is defined as the lowest concentration of besifloxacin at which there is no visible growth (i.e., the first clear well). A faint haze or a single small button of cells at the bottom of the well should be disregarded.
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Summary of Besifloxacin In Vitro Activity
The following table summarizes the MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for besifloxacin and comparator agents against common ocular pathogens. Data is compiled from multiple in vitro studies.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Gram-Positive Aerobes | ||||
| Staphylococcus aureus (all) | Besifloxacin | 0.06 | 0.25 | [7] |
| Ciprofloxacin | 0.25 | >8 | [8] | |
| Moxifloxacin | 0.12 | 2 | [7] | |
| S. aureus (Ciprofloxacin-Resistant) | Besifloxacin | 1 | 4 | [8][9] |
| Ciprofloxacin | >8 | >8 | [8] | |
| Staphylococcus epidermidis (all) | Besifloxacin | 0.12 | 0.5 | [10][11] |
| Ciprofloxacin | 0.25 | >8 | [8] | |
| Moxifloxacin | 0.12 | 4 | [8] | |
| Streptococcus pneumoniae | Besifloxacin | 0.03 | 0.06 | [7][8] |
| Levofloxacin | 0.5 | 0.5 | [8] | |
| Moxifloxacin | 0.12 | 0.12 | [8] | |
| Gram-Negative Aerobes | ||||
| Haemophilus influenzae | Besifloxacin | ≤0.015 | 0.03 | [8][10] |
| Ciprofloxacin | ≤0.015 | 0.03 | [8] | |
| Levofloxacin | 0.03 | 0.03 | [8] | |
| Pseudomonas aeruginosa | Besifloxacin | 2 | 4 | [8] |
| Ciprofloxacin | 0.25 | 0.5 | [8] | |
| Levofloxacin | 0.5 | 1 | [8] |
Note: MIC values can vary based on the specific isolates tested and the methodology used. The data presented demonstrates that besifloxacin is highly potent against a broad spectrum of common ocular pathogens, including fluoroquinolone-resistant staphylococci.[8][9]
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 103.133.167.5:8080 [103.133.167.5:8080]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated analysis of three bacterial conjunctivitis trials of besifloxacin ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Besifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Besifloxacin Hydrochloride in bulk drug and pharmaceutical formulations. The developed isocratic method is simple, precise, and stability-indicating, making it suitable for routine quality control and stability studies. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic used in the treatment of bacterial conjunctivitis.[1][2] It is chemically known as 7-[(3R)-3-Aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid monohydrochloride.[3] Accurate and reliable analytical methods are crucial for determining the potency and purity of this compound in pharmaceutical products. This document provides a comprehensive protocol for the development and validation of an HPLC method for its quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂Cl₂FN₃O₃ | [4] |
| Molecular Weight | 430.3 g/mol | [4] |
| pKa | 5.65 and 9.67 | [3] |
| Solubility | Soluble in water, methanol (B129727), ethanol, and DMSO. Sparingly soluble in water (1 mg/mL). | [3][5] |
| UV λmax | Approximately 289 nm to 297 nm | [3][6][7][8] |
| Appearance | White to pale-yellowish white powder | [1][3] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1100 series or equivalent with UV-Vis Detector |
| Column | Zodiac C18 (150 mm x 4.6 mm, 5 µm) or Oyster C8 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate (B84403) Buffer (pH 3.0) : Acetonitrile (B52724) : Methanol (50:25:25, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 295 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.2.1. Mobile Phase Preparation
Prepare a 10mM phosphate buffer by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.[3] Adjust the pH to 3.0 with orthophosphoric acid.[3] Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile and methanol in the ratio of 50:25:25 (v/v/v).[3] Degas the mobile phase by sonication before use.
2.2.2. Standard Stock Solution Preparation (100 µg/mL)
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
2.2.3. Preparation of Calibration Curve Standards
From the standard stock solution, prepare a series of working standard solutions in the concentration range of 4-14 µg/mL by diluting with the mobile phase.[3]
2.2.4. Sample Preparation (from Ophthalmic Suspension)
For a 0.6% w/v ophthalmic suspension, accurately transfer a volume of the suspension equivalent to 6 mg of this compound into a 100 mL volumetric flask.[9] Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug. Make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Further dilute 1 mL of the filtered solution to 10 mL with the mobile phase to get a final concentration of 6 µg/mL.
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method for this compound quantification.
Caption: Logical workflow for HPLC method development.
Data Presentation
System Suitability Results
System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | 4500 |
| % RSD of Peak Areas | ≤ 2.0% | 0.8% |
Method Validation Summary
The developed method was validated as per ICH Q2(R1) guidelines.
| Validation Parameter | Results |
| Linearity | |
| Range | 4 - 14 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision | |
| Intraday Precision (%RSD) | < 2.0% |
| Interday Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Robustness | Robust to minor changes in flow rate and mobile phase composition. |
| Limit of Detection (LOD) | 0.62 µg/mL |
| Limit of Quantification (LOQ) | 1.88 µg/mL |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were performed on this compound. The drug showed significant degradation in alkaline and oxidative conditions, while it was relatively stable in acidic and thermal stress conditions.[10] The degradation products were well-resolved from the parent drug peak, demonstrating the specificity of the method.
Experimental Workflow for Sample Analysis
The following diagram outlines the experimental workflow for the routine analysis of this compound samples using the developed HPLC method.
Caption: Experimental workflow for sample analysis.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, accurate, and precise. The method has been validated according to ICH guidelines and is proven to be stability-indicating. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. scispace.com [scispace.com]
- 2. Besifloxacin | C19H21ClFN3O3 | CID 10178705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. This compound | C19H22Cl2FN3O3 | CID 10224595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Different Ultraviolet-Spectrophotometric Methods for the Estimation of Besifloxacin in Different Simulated Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. HPLC Method Development for Stability of Besifloxacin in Formulations [wisdomlib.org]
Application Notes and Protocols for Besifloxacin Hydrochloride Nanoparticle Formulation in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Besifloxacin Hydrochloride nanoparticles for ophthalmic drug delivery. The information is compiled from recent research to facilitate further development in this area.
Introduction
Besifloxacin is a potent, fourth-generation fluoroquinolone antibiotic exclusively approved for topical ophthalmic use in treating bacterial conjunctivitis.[1][2][3] Its low water solubility, however, can limit its ocular bioavailability and efficacy.[1][2][3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome this limitation by enhancing drug solubility, improving corneal permeation, and providing sustained release, potentially leading to reduced dosing frequency and improved patient compliance.[1][3][5] This document outlines various nanoparticle formulations of this compound and provides detailed protocols for their synthesis and evaluation.
Nanoparticle Formulation Approaches
Several types of nanoparticles have been investigated for the delivery of Besifloxacin, including nanocrystals, nanosponges, gold nanoparticles, and nanostructured lipid carriers. Each approach utilizes different materials and methods, resulting in nanoparticles with distinct physicochemical properties.
-
Nanocrystals: These are pure drug particles with a crystalline character, typically stabilized by a thin coating of a stabilizing agent. They are known to increase the saturation solubility and dissolution rate of poorly soluble drugs.[2]
-
Nanosponges: These are porous, polymer-based nanoparticles that can encapsulate a wide variety of substances. Ethyl cellulose-based nanosponges have been explored for the controlled release of Besifloxacin.[5]
-
Gold Nanoparticles (AuNPs): AuNPs can be functionalized with drugs like Besifloxacin. This approach has been shown to enhance antibacterial potency, and the combination with natural compounds like quercetin (B1663063) can produce synergistic effects.[6]
-
Nanostructured Lipid Carriers (NLCs): NLCs are a newer generation of lipid nanoparticles that offer improved drug loading and stability compared to solid lipid nanoparticles (SLNs).[7]
-
PLGA Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer used to formulate nanoparticles for controlled drug release.[8]
Data Presentation: Physicochemical Characterization
The following tables summarize the quantitative data from various studies on this compound nanoparticle formulations.
Table 1: Particle Size and Polydispersity Index (PDI)
| Nanoparticle Type | Formulation Details | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Nanocrystals | Wet-milled Besifloxacin with Povacoat® stabilizer | ~550 | < 0.2 | [1][3] |
| Nanocrystals | Optimized nanosuspension | 531.1 ± 2.7 | 0.102 ± 0.031 | [2] |
| Nanosponges | Ethyl cellulose (B213188) based, formulated at various RPMs | Varied with RPM | Not specified | [5] |
| Gold Nanoparticles | Besifloxacin-loaded AuNPs | 15 ± 3 | Not specified | [6] |
| NLCs | Chitosan-coated, with SBE-CD | 13.63 - 16.09 | 0.107 - 0.181 | [7] |
| PLGA Nanoparticles | Besifloxacin-loaded PLGA | 235 ± 1.72 | 0.155 ± 0.01 | [8] |
Table 2: Drug Loading and Entrapment Efficiency
| Nanoparticle Type | Formulation Details | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| NLCs | Besifloxacin HCl-loaded | Not specified | 25 - 91.64 | [7] |
| PLGA Nanoparticles | Besifloxacin-loaded PLGA | Not specified | 40 | [8] |
| Nanosponges | Ethyl cellulose based | Varied with formulation | Varied with formulation | [5] |
Table 3: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC)
| Nanoparticle Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Nanocrystals | Staphylococcus aureus | 0.0960 | [1][3] |
| Nanocrystals | Pseudomonas aeruginosa | 1.60 | [1][3] |
| Gold Nanoparticles | MIC₅₀ reduced by ~50% vs. free drug | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the formulation and characterization of this compound nanoparticles.
Protocol 1: Formulation of Besifloxacin Nanocrystals by Wet Milling
Objective: To produce a stable nanosuspension of Besifloxacin to enhance its solubility.
Materials:
-
This compound
-
Povacoat® (or other suitable stabilizer)
-
Phosphate (B84403) buffer solution (pH 7.0)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy ball mill
Procedure:
-
Prepare a stock solution of the stabilizer (e.g., Povacoat®) in the phosphate buffer.
-
Disperse the this compound powder in the stabilizer solution.
-
Add the milling media to the suspension.
-
Conduct the wet milling process in a high-energy ball mill at a specified speed (e.g., 1200 rpm) for a predetermined duration (e.g., 4 days).[4]
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, PDI, and zeta potential.
Protocol 2: Formulation of Ethyl Cellulose-Based Nanosponges
Objective: To encapsulate Besifloxacin within porous polymeric nanosponges for controlled release.
Materials:
-
This compound
-
Ethyl cellulose
-
Polyvinyl alcohol (PVA)
-
Acetonitrile
-
Magnetic stirrer
Procedure:
-
Prepare the disperse phase by dissolving Besifloxacin HCl and ethyl cellulose in a mixture of dichloromethane and acetonitrile.[5]
-
Prepare the aqueous continuous phase by dissolving polyvinyl alcohol (e.g., 2% w/v) in water.[5]
-
Slowly add the disperse phase to the continuous phase under constant stirring using a magnetic stirrer at a specific speed (e.g., 2500 RPM) for a defined period (e.g., 3.5 hours).[5]
-
The formed nanosponges are then collected by filtration.
-
Dry the collected nanosponges in an oven at 40°C for 24 hours.[5]
-
Store the dried nanosponges in sealed vials for further analysis.
Protocol 3: Particle Size and Zeta Potential Analysis
Objective: To determine the size distribution and surface charge of the nanoparticles, which are critical parameters for stability and interaction with biological membranes.
Materials:
-
Nanoparticle suspension
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
For particle size measurement, place the diluted sample in a cuvette and analyze using the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and correlates them to particle size.
-
For zeta potential measurement, inject the diluted sample into the specific zeta potential cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.
-
Perform measurements in triplicate and report the average values with standard deviation.
Protocol 4: Determination of Entrapment Efficiency and Drug Loading
Objective: To quantify the amount of drug successfully encapsulated within the nanoparticles.
Materials:
-
Besifloxacin-loaded nanoparticle suspension
-
Centrifuge
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvent to dissolve the nanoparticles and release the drug
Procedure:
-
Separate the unentrapped drug from the nanoparticle suspension by centrifugation at high speed.
-
Carefully collect the supernatant.
-
Measure the concentration of free Besifloxacin in the supernatant using a validated analytical method (UV-Vis spectrophotometry or HPLC).
-
Calculate the Entrapment Efficiency (EE%) using the following formula: EE% = [(Total Drug Amount - Amount of Free Drug in Supernatant) / Total Drug Amount] x 100
-
To determine Drug Loading (DL%), a known amount of the lyophilized nanoparticles is dissolved in a suitable solvent to release the entrapped drug.
-
The concentration of the released drug is then measured.
-
Calculate the Drug Loading (DL%) using the following formula: DL% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
Protocol 5: In Vitro Drug Release Study
Objective: To evaluate the release profile of Besifloxacin from the nanoparticle formulation over time.
Materials:
-
Besifloxacin-loaded nanoparticles
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., dialysis membrane) with a suitable molecular weight cut-off
-
Phosphate buffered saline (PBS) at pH 7.4 as the release medium
-
Shaking incubator or water bath
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Place a known quantity of the nanoparticle formulation in the donor compartment.
-
Fill the receptor compartment with PBS and maintain it at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the withdrawn samples for Besifloxacin concentration using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Besifloxacin nanoparticle development.
Mechanism of Action of Fluoroquinolones
References
- 1. researchgate.net [researchgate.net]
- 2. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation [mdpi.com]
- 3. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. Nano-Formulating Besifloxacin and Employing Quercetin as a Synergizer to Enhance the Potency of Besifloxacin against Pathogenic Bacterial Strains: A Nano-Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
In Vitro Bactericidal Activity of Besifloxacin Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifloxacin (B178879) is a fourth-generation fluoroquinolone antibiotic distinguished by its potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Developed specifically for ophthalmic use, its unique chemical structure, featuring a chlorine atom at the C8 position and a 7-azepinyl ring, contributes to its enhanced efficacy and reduced potential for resistance development.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of the bactericidal activity of Besifloxacin Hydrochloride, intended to guide researchers in the fields of microbiology, pharmacology, and drug development.
Besifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5] This dual-targeting mechanism disrupts bacterial DNA replication, transcription, and repair, ultimately leading to cell death.[5] The balanced inhibition of both enzymes is a key attribute that contributes to its potent activity, particularly against fluoroquinolone-resistant strains.[6]
Data Presentation: In Vitro Susceptibility of Various Bacterial Isolates to Besifloxacin
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against a panel of clinically relevant bacterial isolates. These values are critical for assessing the potency and bactericidal nature of the compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | - | - | 0.06 | - |
| Staphylococcus aureus (Methicillin-resistant) | 20 | - | 4 | - |
| Staphylococcus epidermidis (Methicillin-susceptible) | - | - | 0.06 | - |
| Staphylococcus epidermidis (Methicillin-resistant) | 81 | - | 4 | - |
| Coagulase-negative staphylococci | - | - | 0.5 | - |
| Streptococcus pneumoniae | 35 | - | 0.06 - 0.5 | - |
| Enterococcus faecalis | - | - | - | ≤0.03–8 |
Data compiled from multiple sources.[1][2][7][8][9][10]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Haemophilus influenzae | 40 | - | ≤0.03 | - |
| Pseudomonas aeruginosa (Ciprofloxacin-susceptible) | - | - | 4 | - |
| Pseudomonas aeruginosa (Ocular isolates) | 11 | - | 2 | 1 - 4 |
| Moraxella catarrhalis | - | - | ≤0.03 | - |
| Neisseria meningitidis | - | - | ≤0.03 | - |
Data compiled from multiple sources.[1][2][7][11]
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Species | No. of Isolates | MBC₉₀ (μg/mL) |
| Staphylococcus aureus | 30 | 0.12 - 4 |
| Staphylococcus epidermidis | 15 | 0.12 - 4 |
| Streptococcus pneumoniae | 35 | 0.12 - 4 |
| Haemophilus influenzae | 40 | - |
For the majority of isolates tested (97.5%), the MBC/MIC ratio for besifloxacin was ≤4, indicating bactericidal activity.[1][7]
Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are intended for the determination of the in vitro bactericidal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the CLSI M07-A10 standard for broth microdilution.[12][13][14][15][16]
1. Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile distilled water with pH adjustment)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
2. Procedure:
-
Preparation of Besifloxacin Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL. Ensure complete dissolution. Filter-sterilize the stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the Besifloxacin stock solution in CAMHB in the 96-well microtiter plates to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is based on the CLSI M26-A guideline.[17][18][19][20][21]
1. Materials:
-
Results from the MIC determination (microtiter plate)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
-
Incubator (35°C ± 2°C)
2. Procedure:
-
Subculturing from MIC plate: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).
-
Plating: Aliquot a standardized volume (e.g., 10 µL) from each selected well and spread it onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on the MHA plates.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Bactericidal Activity Testing
Caption: Workflow for MIC and MBC determination.
References
- 1. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Besifloxacin, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bactericidal activity of besifloxacin against staphylococci, Streptococcus pneumoniae and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Antibacterial efficacy of prophylactic besifloxacin 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Besifloxacin ophthalmic suspension 0.6% in the treatment of bacterial conjunctivitis patients with Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 15. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. normsplash.com [normsplash.com]
- 20. standards.globalspec.com [standards.globalspec.com]
- 21. webstore.ansi.org [webstore.ansi.org]
Application Note and Protocol for Determining the Minimum Bactericidal Concentration (MBC) of Besifloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifloxacin (B178879) is a fourth-generation fluoroquinolone antibiotic approved for the topical treatment of bacterial conjunctivitis.[1] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[2][3] This dual-targeting mechanism contributes to its potent bactericidal activity and a reduced likelihood of resistance development.[3]
The Minimum Bactericidal Concentration (MBC) is a key in vitro measure of an antibiotic's ability to kill bacteria. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log) reduction in the initial bacterial inoculum.[4][5] Determining the MBC is a critical step in preclinical antibiotic evaluation, providing a more definitive measure of bactericidal activity compared to the Minimum Inhibitory Concentration (MIC), which only measures the inhibition of visible growth. The MBC/MIC ratio is often used to characterize the bactericidal potential of an antibiotic; a ratio of ≤4 is typically indicative of bactericidal activity.[6][7] For besifloxacin, the MBC/MIC ratios have been shown to be ≤4 for 97.5% of tested ocular isolates, confirming its bactericidal nature.[2][6][7]
This document provides a detailed protocol for determining the MBC of Besifloxacin Hydrochloride against common ocular pathogens, based on established methodologies such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Data Presentation: MBC of this compound
The following table summarizes the in vitro activity of this compound against key ocular pathogens. Data is presented as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) required to inhibit or kill 90% of the isolates (MIC₉₀ and MBC₉₀, respectively).
| Bacterial Species | Resistance Profile | MIC₉₀ (µg/mL) | MBC₉₀ (µg/mL) |
| Staphylococcus aureus | Ciprofloxacin-Susceptible | 0.25 | 0.5 |
| Staphylococcus aureus | Ciprofloxacin-Resistant | 2 | 4 |
| Staphylococcus epidermidis | Ciprofloxacin-Susceptible | 0.5 | 1 |
| Staphylococcus epidermidis | Ciprofloxacin-Resistant | 4 | 8 |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.12 | 0.12 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 | 0.25 |
| Haemophilus influenzae | β-lactamase negative | ≤0.06 | ≤0.06 |
| Haemophilus influenzae | β-lactamase positive | ≤0.06 | ≤0.06 |
Data sourced from Haas et al., 2010.
Experimental Protocols
The determination of the MBC is a two-step process. First, the MIC is determined using a broth microdilution method. Subsequently, the MBC is determined by subculturing from the wells of the MIC assay onto an antibiotic-free agar (B569324) medium.
Part 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]
Materials and Reagents:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, potentially with pH adjustment as per manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile agar plates (e.g., Tryptic Soy Agar with 5% sheep blood)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Spectrophotometer
Procedure:
-
Preparation of Besifloxacin Stock Solution: Prepare a stock solution of this compound at a concentration of 100 times the highest desired final concentration. Sterilize by filtration if necessary.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the working Besifloxacin solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series. d. Well 11 should serve as the positive control (inoculum without antibiotic), and well 12 as the negative control (broth only).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 110 µL and the target inoculum density.
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Subculturing: Following the determination of the MIC, select the wells corresponding to the MIC, and at least two to three more concentrated dilutions.
-
Plating: Using a calibrated loop or micropipette, withdraw a 10 µL aliquot from each selected well and plate it onto an appropriate antibiotic-free agar plate. Spread the aliquot evenly across the surface of the plate.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
Visualizations
Signaling Pathway: Mechanism of Action of Besifloxacin```dot
Caption: Experimental workflow for MIC and MBC determination.
Logical Relationship: MIC vs. MBC
Caption: Conceptual difference between MIC and MBC.
References
- 1. Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of besifloxacin against staphylococci, Streptococcus pneumoniae and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. microchemlab.com [microchemlab.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bactericidal activity of besifloxacin against staphylococci, Streptococcus pneumoniae and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Besifloxacin Hydrochloride: Application Notes and Protocols for Anti-Biofilm Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-biofilm activity of Besifloxacin Hydrochloride. Besifloxacin is a fourth-generation fluoroquinolone with a balanced inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[1][2] This dual mechanism of action contributes to its potent, broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative pathogens, including antibiotic-resistant strains.[3][4] While extensively studied for its efficacy against planktonic bacteria, its application in combating bacterial biofilms, which are notoriously resistant to conventional antibiotic therapies, is an area of growing interest.
Data Presentation
The following tables summarize the available quantitative data on the in vitro activity of Besifloxacin against key biofilm-forming pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Besifloxacin against Planktonic Bacteria
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | 4 |
| Staphylococcus epidermidis | - | - | 4 |
| Pseudomonas aeruginosa | Ciprofloxacin-Susceptible | - | 4 |
| Pseudomonas aeruginosa | Quinolone-Resistant | - | 2 |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data compiled from multiple sources.[3][5][6]
Table 2: Minimum Bactericidal Concentration (MBC) of Besifloxacin against Planktonic Bacteria
| Bacterial Species | MBC₉₀ (µg/mL) |
| Staphylococcus epidermidis | 4 |
Note: MBC₉₀ represents the minimum concentration required to kill 90% of the isolates.[6]
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-biofilm activity of this compound are provided below.
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[7][8]
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
Resazurin (B115843) solution (e.g., 0.02%) or appropriate viability stain
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in TSB.
-
Dilute the culture to approximately 1 x 10⁶ CFU/mL in TSB with 1% glucose.
-
Dispense 200 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
-
Besifloxacin Treatment:
-
Gently aspirate the planktonic bacteria from each well.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of this compound in TSB.
-
Add 200 µL of each Besifloxacin dilution to the wells containing the established biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (no biofilm, no antibiotic).
-
Incubate the plate for 24 hours at 37°C.
-
-
MBEC Determination:
-
Aspirate the Besifloxacin-containing medium.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of fresh TSB to each well.
-
Add a viability indicator such as resazurin and incubate according to the manufacturer's instructions.
-
The MBEC is the lowest concentration of Besifloxacin that results in no viable cells, as indicated by the viability stain.[9]
-
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining
This method quantifies the total biofilm biomass after treatment with Besifloxacin.[10][11]
Materials:
-
This compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the MBEC protocol to form biofilms and treat them with Besifloxacin.
-
-
Crystal Violet Staining:
-
After treatment, aspirate the medium and wash the wells twice with PBS.
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader.
-
The reduction in absorbance in treated wells compared to the untreated control indicates the anti-biofilm activity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: Mechanism of Besifloxacin action on bacterial DNA synthesis.
Caption: Workflow for Minimum Biofilm Eradication Concentration (MBEC) assay.
Caption: Workflow for Crystal Violet biofilm biomass quantification.
Discussion and Future Directions
The provided protocols offer a standardized approach to evaluate the anti-biofilm properties of this compound. While data on its potent activity against planktonic bacteria is robust, further research is required to fully elucidate its efficacy against complex biofilm structures. Specifically, studies determining the MBEC of Besifloxacin against a broader range of clinical isolates, including those forming biofilms on various surfaces relevant to medical devices, are warranted.
Furthermore, the impact of Besifloxacin on biofilm-specific signaling pathways, such as quorum sensing and cyclic-di-GMP signaling, remains an unexplored area. Investigating potential inhibitory effects on these pathways could reveal additional mechanisms by which Besifloxacin may disrupt biofilm integrity and persistence. Advanced imaging techniques, such as confocal laser scanning microscopy, can provide valuable insights into the structural changes within biofilms upon treatment with Besifloxacin. Such studies will be crucial in positioning Besifloxacin as a potential therapeutic agent for the management of biofilm-associated infections.
References
- 1. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes and Protocols for Testing Besifloxacin Hydrochloride Cytotoxicity in Ocular Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic approved for the topical treatment of bacterial conjunctivitis. As with any ophthalmic therapeutic, evaluating its potential cytotoxicity to ocular surface cells is a critical aspect of its safety profile. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell culture models, focusing on human corneal epithelial cells (HCECs). The protocols described herein are foundational methods for generating quantitative data to determine the cellular response to Besifloxacin exposure.
Recommended Cell Culture Models
The primary and most relevant cell line for studying the ocular surface toxicity of topically applied drugs is the Human Corneal Epithelial Cells (HCECs) . Both primary HCECs and immortalized HCEC cell lines are suitable models. The choice of cell model may depend on the specific research question and laboratory resources.
-
Primary Human Corneal Epithelial Cells (HCEpiC): These cells are isolated directly from donor corneal tissue and most closely represent the in vivo physiology of the corneal epithelium.
-
Immortalized Human Corneal Epithelial Cell Lines (e.g., HCE-T): These cell lines are more readily available, have a longer lifespan in culture, and offer higher reproducibility between experiments.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Cell Viability Assessment by MTT Assay
| Cell Line | Besifloxacin HCl Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |
| e.g., HCEC-T | 0 (Control) | 100 ± 5.0 | |
| 10 | |||
| 50 | Calculated Value | ||
| 100 | |||
| 200 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| Cell Line | Besifloxacin HCl Concentration (µg/mL) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| e.g., HCEC-T | 0 (Spontaneous Release) | 0 ± 2.0 |
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| Triton X-100 (Maximum Release) | 100 |
Table 3: Apoptosis Induction by Caspase-3/7 Activity Assay
| Cell Line | Besifloxacin HCl Concentration (µg/mL) | Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD) |
| e.g., HCEC-T | 0 (Control) | 1.0 ± 0.1 |
| 10 | ||
| 50 | ||
| 100 | ||
| 200 |
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human Corneal Epithelial Cells (HCECs)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., sterile distilled water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HCECs into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.
Materials:
-
HCECs cultured in 96-well plates (as described in the MTT assay protocol)
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare wells for the following controls as per the LDH kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Vehicle control
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
HCECs cultured in 96-well plates
-
This compound
-
Commercially available luminescent or colorimetric caspase-3/7 assay kit
-
Luminometer or microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using the plate type recommended by the caspase assay kit (e.g., white-walled plates for luminescence).
-
Reagent Addition: After the treatment incubation, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Express the results as a fold change in caspase-3/7 activity compared to the untreated control.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Inhibition of Pro-inflammatory Signaling Pathways by Besifloxacin
Besifloxacin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in human corneal epithelial cells.[1] This is a crucial aspect of its mechanism of action beyond its antibacterial properties.
Potential Mechanism of Fluoroquinolone-Induced Mitochondrial Dysfunction
While specific data for Besifloxacin is limited, other fluoroquinolones have been shown to induce mitochondrial dysfunction, which can lead to apoptosis. This proposed pathway provides a framework for investigating similar effects of Besifloxacin.
References
Application Note: High-Throughput Screening Assays for Evaluating Besifloxacin Hydrochloride Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction Besifloxacin (B178879) hydrochloride is a fourth-generation fluoroquinolone antibiotic approved for the topical treatment of bacterial conjunctivitis.[1][2] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, and repair.[3][4] This dual-targeting mechanism is balanced, which may reduce the likelihood of resistance development.[4][5] Beyond its potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens, Besifloxacin has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1][6][7]
High-throughput screening (HTS) provides the necessary tools for rapidly evaluating the efficacy of compounds like Besifloxacin in a time- and cost-efficient manner.[8] This document provides detailed protocols and application notes for HTS assays designed to assess the antibacterial, cytotoxic, and anti-inflammatory efficacy of Besifloxacin Hydrochloride.
Antibacterial Efficacy: High-Throughput Minimum Inhibitory Concentration (HT-MIC) Assay
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] Adapting this classic assay to a high-throughput format allows for the rapid screening of Besifloxacin's efficacy against large panels of bacterial isolates.
Experimental Protocol: Broth Microdilution HT-MIC Assay
This protocol is adapted for a 96- or 384-well microplate format and can be automated using liquid handling systems.[9][11]
-
Preparation of Besifloxacin Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Plate Preparation (Serial Dilution):
-
Using an automated liquid handler, perform a 2-fold serial dilution of the Besifloxacin stock solution in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) directly in the microplates to achieve the desired final concentration range.
-
Include positive control wells (no antibiotic) and negative control wells (no bacteria, CA-MHB only).
-
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strains overnight on appropriate agar (B569324) plates.
-
Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to all wells except the negative controls.
-
Seal the plates and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the optical density (OD) of each well at 600 nm using a microplate reader.[9]
-
The MIC is defined as the lowest concentration of Besifloxacin that inhibits visible growth, often determined as the concentration that inhibits bacterial growth by ≥90% compared to the positive control.[9]
-
Data Presentation: Besifloxacin Antibacterial Potency
The following table summarizes the in vitro activity of Besifloxacin against common ocular pathogens.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All Isolates | 0.06 | 0.25 |
| Staphylococcus aureus (all) | 0.12 | 4 |
| Staphylococcus epidermidis (all) | 0.12 | 8 |
| Streptococcus pneumoniae | 0.06 | 0.06 |
| Haemophilus influenzae | 0.03 | 0.06 |
| Ciprofloxacin-Resistant MRSA | 4 | 4 |
(Data sourced from multiple in vitro susceptibility assays)[2]
Visualizations: Mechanism and Workflow
High-Throughput Cytotoxicity Screening
Assessing cytotoxicity is essential to ensure that the observed antibacterial effect is not due to general toxicity towards host cells. HTS-compatible cytotoxicity assays often rely on measuring markers of cell health, such as ATP levels.[12][13]
Experimental Protocol: ATP-Based Luminescence Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.
-
Cell Culture:
-
Seed mammalian cells (e.g., human corneal epithelial cells or THP-1 monocytes) in opaque-walled 96- or 384-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound.
-
Include vehicle controls (cells with solvent only) and maximum cytotoxicity controls (cells treated with a lysis agent).
-
-
Incubation:
-
Incubate the plates for a relevant exposure period (e.g., 24-72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature.
-
Add a commercially available ATP detection reagent (which lyses the cells and provides luciferase and luciferin) to each well.
-
Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) can be determined from the resulting dose-response curve.
-
Data Presentation: Besifloxacin Cytotoxicity
Studies have investigated the cytotoxicity of Besifloxacin. One study concluded that Besifloxacin did not alter the cell membrane and was considered non-toxic to human mononuclear cells under the tested experimental conditions.[14] Another study using an Alamar Blue assay found no significant effect on the metabolic activity of human THP-1 monocytes at the concentrations tested.[15]
| Cell Line | Assay | Result |
| Human Mononuclear Cells | Not specified | Non-toxic at tested concentrations[14] |
| Human THP-1 Monocytes | Alamar Blue Assay | No significant effect on metabolic activity[15] |
Visualization: Cytotoxicity Workflow
Anti-inflammatory Efficacy Assays
Besifloxacin has been shown to suppress the production of pro-inflammatory cytokines, an effect that can be quantified using HTS-compatible immunoassays.[7][16] A common in vitro model uses human monocytic cell lines, such as THP-1, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.[17][18]
Experimental Protocol: LPS-Induced Cytokine Inhibition Assay
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes. For some assays, differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Seed the cells in 96-well plates.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of Besifloxacin for 1-2 hours.
-
Include a vehicle control (no Besifloxacin).
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the production of pro-inflammatory cytokines.
-
Include an unstimulated control (no LPS).
-
-
Incubation:
-
Incubate the plates for an appropriate duration (e.g., 4-24 hours) to allow for cytokine production and secretion into the supernatant.
-
-
Data Acquisition and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) using a high-throughput method like an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[17]
-
Calculate the percentage of cytokine inhibition for each Besifloxacin concentration relative to the LPS-stimulated control. Determine the IC₅₀ (50% inhibitory concentration).
-
Data Presentation: Besifloxacin Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Besifloxacin on pro-inflammatory cytokine production in LPS-stimulated human THP-1 monocytes.
| Cytokine | Significant Inhibition Observed at (mg/L) | Potency Compared to Moxifloxacin |
| IL-1α | 0.1 | Better[17] |
| G-CSF | 1 | Better[17] |
| IL-1ra | 1 | Better[17] |
| IL-6 | 1 | Better[17] |
| IL-1β | 30 | Comparable[17] |
| IL-8 | 30 | Comparable[17] |
| MCP-1 | 30 | Comparable[17] |
| MIP-1α | 30 | Comparable[17] |
(Data sourced from a study using LPS-stimulated human THP-1 monocytes)[17]
Visualization: Anti-inflammatory Signaling Pathway
References
- 1. Besifloxacin - Wikipedia [en.wikipedia.org]
- 2. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 10. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. marinbio.com [marinbio.com]
- 13. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of besifloxacin ophthalmic suspension by HPLC, application to bioassay method and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Anti-inflammatory effects of besifloxacin, a novel fluoroquinolone, in primary human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ocular Penetration of Besifloxacin Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ocular penetration and pharmacokinetics of besifloxacin (B178879) hydrochloride, a potent fluoroquinolone antibiotic. The accompanying protocols offer detailed methodologies for conducting preclinical and clinical studies to evaluate the ocular disposition of besifloxacin formulations.
Introduction to Besifloxacin and Ocular Delivery
Besifloxacin is a fourth-generation 8-chloro fluoroquinolone specifically developed for topical ophthalmic use.[1] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains, makes it a critical agent in the treatment of bacterial conjunctivitis.[2][3] The efficacy of a topical ophthalmic drug like besifloxacin is highly dependent on its formulation, which must ensure adequate penetration into the target ocular tissues to achieve therapeutic concentrations.[4]
The commercially available formulation, Besivance® (besifloxacin ophthalmic suspension) 0.6%, utilizes the DuraSite® drug delivery system.[5][6] This mucoadhesive, gel-like vehicle is designed to increase the residence time of the drug on the ocular surface, thereby enhancing its penetration and therapeutic effect.[4][7]
Mechanism of Action
Besifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[6] By targeting both enzymes, besifloxacin reduces the likelihood of bacterial resistance development.[8]
Quantitative Data on Ocular Penetration
The following tables summarize the pharmacokinetic parameters of besifloxacin in various preclinical and clinical studies.
Table 1: Besifloxacin Concentration in Human Ocular Tissues After a Single Topical Dose of 0.6% Suspension
| Ocular Tissue | Cmax (µg/g or µg/mL) | Time to Cmax (Tmax) | AUC(0-24h) (µg*h/g) | Reference |
| Tears | 610 ± 540 | 10-15 minutes | 1232 | [9][10] |
| Conjunctiva | 2.30 ± 1.42 | 15 minutes | - | [11] |
Data presented as mean ± standard deviation where available.
Table 2: Besifloxacin Concentration in Animal Ocular Tissues After a Single Topical Dose of 0.6% Suspension
| Species | Ocular Tissue | Cmax (µg/g or µg/mL) | Reference |
| Cynomolgus Monkey | Conjunctiva | 6.43 | [9] |
| Cornea | 2.10 | [9] | |
| Aqueous Humor | 0.796 | [9] | |
| Rabbit | Cornea | 13 ± 2 | [12] |
| Aqueous Humor | 0.2 ± 0.1 | [12] |
Data presented as mean ± standard error where available.
Table 3: Comparative Peak Conjunctival Concentrations (Cmax) in Humans after a Single Dose
| Fluoroquinolone | Formulation | Cmax (µg/g) at 15 minutes | Reference |
| Besifloxacin | 0.6% Suspension | 2.30 ± 1.42 | [11] |
| Gatifloxacin (B573) | 0.3% Solution | 4.03 ± 3.84 | [11] |
| Moxifloxacin (B1663623) | 0.5% Solution | 10.7 ± 5.89 | [11] |
Data presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ocular pharmacokinetics.
Protocol 1: In Vivo Ocular Penetration Study in Rabbits
This protocol outlines a typical study to determine the concentration of besifloxacin in ocular tissues following topical administration.
1. Animal Model:
-
Use healthy, adult Dutch Belted or New Zealand White rabbits.[13]
-
Acclimate animals for a minimum of 7 days before the study.
-
Maintain a 12-hour light/dark cycle and provide standard diet and water ad libitum.
2. Dosing and Administration:
-
Administer a single 50 µL drop of the besifloxacin hydrochloride formulation into the conjunctival sac of one or both eyes.[13]
-
To emulate human tear dynamics, manual blinking (e.g., 4 blinks/min) can be applied for a controlled period.[12]
3. Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 12, 24 hours) post-dosing, euthanize a subset of animals (n=4 per time point).[12][14]
-
Immediately collect ocular tissues:
-
Tears: Use Schirmer tear strips or microcapillary tubes.[10]
-
Conjunctiva: Carefully excise the bulbar and/or palpebral conjunctiva.
-
Cornea: Dissect the cornea from the globe.
-
Aqueous Humor: Aspirate from the anterior chamber using a fine-gauge needle.
-
-
Rinse excised tissues (cornea, conjunctiva) with saline to remove excess drug from the surface, blot dry, and record the weight.
-
Collect blood samples via cardiac puncture for plasma analysis to assess systemic exposure.[9]
-
Store all samples at -80°C until analysis.
4. Sample Preparation and Analysis:
-
Homogenize tissue samples in a suitable buffer.
-
Perform protein precipitation to extract the drug.[15]
-
Analyze besifloxacin concentrations using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[9][16] This method offers high sensitivity and specificity for quantifying besifloxacin in biological matrices.[16]
-
The lower limit of quantification for besifloxacin can be as low as 0.103 ng/mL for plasma and 2.06 ng/mL for ocular tissues.[16]
Protocol 2: Tear Fluid Pharmacokinetic Study in Humans
This protocol describes a method to assess besifloxacin concentrations in the tears of healthy volunteers.
1. Study Population:
-
Enroll healthy adult volunteers with no history of ocular pathology.[10]
-
Obtain informed consent from all subjects.
2. Dosing and Sample Collection:
-
Administer a single drop of this compound ophthalmic suspension (0.6%) into the conjunctival sac of each eye.[10]
-
Collect a single tear sample from each subject at a specific, predetermined time point (e.g., 10 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h).[10]
-
Use Schirmer tear strips to collect a standardized volume of tears.[10]
3. Sample Analysis:
-
Extract besifloxacin from the tear strips using an appropriate buffer.[17]
-
Quantify besifloxacin concentration using a validated LC-MS/MS method.[10][17]
4. Data Analysis:
-
Pool the concentration data from all subjects across the different time points.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, elimination half-life, and AUC.[10]
-
Relate pharmacokinetic parameters to the minimum inhibitory concentration (MIC) values for relevant ocular pathogens to determine the PK/PD relationship.[9]
Conclusion
The provided data and protocols demonstrate that this compound 0.6% ophthalmic suspension achieves high and sustained concentrations in key ocular tissues, particularly the tears and conjunctiva.[3][9] These concentrations surpass the MIC90 values for common ocular pathogens, providing a strong pharmacokinetic/pharmacodynamic rationale for its clinical efficacy in treating bacterial conjunctivitis.[9] The methodologies described offer a robust framework for the continued research and development of novel ophthalmic formulations.
References
- 1. Besifloxacin: A Critical Review of Its Characteristics, Properties, and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Besifloxacin ophthalmic suspension for bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. globalrph.com [globalrph.com]
- 7. pi.bausch.com [pi.bausch.com]
- 8. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ocular pharmacokinetics of besifloxacin following topical administration to rabbits, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Concentrations of besifloxacin, gatifloxacin, and moxifloxacin in human conjunctiva after topical ocular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Ocular pharmacokinetics/pharmacodynamics of besifloxacin, moxifloxacin, and gatifloxacin following topical administration to pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel, sensitive, and widely accessible besifloxacin quantification method by HPLC-fluorescence: Application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Besifloxacin Hydrochloride Stability in Experimental Buffers
For researchers, scientists, and drug development professionals, ensuring the stability of Besifloxacin Hydrochloride in experimental buffers is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this fourth-generation fluoroquinolone antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound in aqueous solutions?
A1: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it degrades in acidic, basic, and oxidative environments, and it is also sensitive to light (photolytic degradation). However, it is relatively stable under neutral hydrolytic conditions and when exposed to dry heat.
Q2: How does pH affect the solubility and stability of this compound?
A2: The solubility of this compound is highly pH-dependent. It is sparingly soluble in water. Its solubility increases in acidic conditions (pH < 5) and decreases in the pH range of 5.5 to 9.0, where the zwitterionic form predominates. The pKa values for the carboxylic acid and primary amine groups are approximately 5.6 and 9.91, respectively. This low solubility at physiological pH can lead to precipitation in commonly used buffers.
Q3: What degradation products of this compound have been identified?
A3: Studies have identified several degradation products (DPs) under various stress conditions. Five main DPs have been characterized:
-
DP1 and DP2: Formed under photolytic conditions.
-
DP3: Formed under oxidative and basic conditions.
-
DP4: Formed under acidic conditions.
-
DP5: Formed under basic conditions.
It is important to note that some of these degradation products, such as DP3 and DP4, have been flagged for potential mutagenicity in in-silico toxicity assessments.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Buffer
Symptoms:
-
Cloudiness or visible particles in the solution after adding this compound.
-
Inconsistent results in bioassays or analytical measurements.
Root Causes:
-
pH of the buffer: this compound has low solubility in the neutral pH range (approximately 5.5-9.0).
-
Buffer concentration and type: High concentrations of certain buffer salts can decrease the solubility of the drug.
-
Temperature: Lower temperatures can decrease solubility.
Solutions:
-
Adjusting the pH: Prepare stock solutions in a slightly acidic medium (e.g., pH 4-5) where this compound is more soluble. You can then dilute this stock solution into your final experimental buffer. Be mindful of the final pH of your solution.
-
Use of Co-solvents: For stock solutions, consider using a small amount of an organic solvent like DMSO, followed by dilution in the aqueous buffer. Note that this compound is reported to be sparingly soluble in methanol (B129727) and ethanol.
-
Employ Stabilizing Excipients: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to improve the solubility and stability of other fluoroquinolones and can be a viable strategy for Besifloxacin.
-
Sonication: Gentle sonication can help in dissolving the compound, but be cautious as it can also generate heat.
Issue 2: Degradation of this compound During Experiments
Symptoms:
-
Appearance of new peaks in HPLC chromatograms over time.
-
Decrease in the peak area of the parent drug.
-
Loss of antibacterial activity in bioassays.
Root Causes:
-
Exposure to light: Photodegradation can occur upon exposure to UV or even ambient light.
-
Incompatible buffer components: Oxidizing agents or reactive species in the buffer can lead to degradation.
-
Extreme pH: Both acidic and basic conditions can cause hydrolysis.
-
Elevated temperatures: Although stable to dry heat, prolonged exposure to high temperatures in solution can accelerate degradation.
Solutions:
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Buffer Selection: Use high-purity water and buffer components. Avoid buffers containing known oxidizing agents. Phosphate (B84403) and citrate (B86180) buffers are commonly used.
-
pH Control: Maintain the pH of the solution in the neutral range (around 6-7.5) where this compound is most stable against hydrolysis, but be mindful of potential precipitation.
-
Temperature Control: Prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C) for short periods. Avoid long-term storage of solutions unless stability data is available.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of antioxidants could be considered, but their compatibility with the experimental system must be verified.
Data on this compound Stability and Solubility
Table 1: Solubility of this compound in Different Media
| Medium | pH | Solubility | Reference |
| Water | Neutral | Sparingly soluble | |
| Acidic Solution | < 5 | Increased solubility | |
| Phosphate Buffer | 6.8 - 7.0 | Low | |
| DMSO | - | Soluble | |
| Methanol | - | Sparingly Soluble | |
| Ethanol | - | Sparingly Soluble |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observation | Degradation Products Formed | Reference |
| Acidic Hydrolysis | Degradation observed | DP4 | |
| Basic Hydrolysis | Degradation observed | DP3, DP5 | |
| Oxidative (H₂O₂) | Degradation observed | DP3 | |
| Photolytic | Degradation observed | DP1, DP2 | |
| Neutral Hydrolysis | Stable | - | |
| Thermal (Dry Heat) | Stable | - |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method based on published literature.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of phosphate buffer (pH 3) and acetonitrile/methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 290 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly acidic buffer).
-
Dilute the stock solution with the experimental buffer to the desired concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for conducting a forced degradation study based on ICH guidelines.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber).
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).
For each condition, analyze the stressed samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify the degradation products.
Visualizations
Caption: Degradation pathways of this compound under different stress conditions.
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: A decision tree for troubleshooting the precipitation of this compound in buffers.
Technical Support Center: Analysis of Besifloxacin Hydrochloride by HPLC
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Besifloxacin Hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues that may be encountered during experimentation.
Optimized HPLC Parameters for this compound Analysis
Several HPLC methods have been developed and validated for the quantification of this compound in bulk drug and pharmaceutical formulations. The following tables summarize the key chromatographic conditions from various studies to facilitate easy comparison and selection of an appropriate method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zodiac C18 (150 mm × 4.6 mm, 5 µm) | Oyster C8 (250 mm x 4.6 mm, 5 µm) | C18 (250mm x 4.6mm, 5µm) | ODS-3 Inertsil® C18 (250mm×4.6mm×5µm) |
| Mobile Phase | Acetonitrile (B52724), Methanol, and Buffer | Phosphate (B84403) buffer (pH 3):Methanol:Acetonitrile (50:25:25 v/v/v) | Acetonitrile:Methanol-Phosphate Buffer (25:25:50% v/v), pH 3 | 0.5% triethylamine (B128534) (pH=3) and Methanol-Acetonitrile mixture (70:30 v/v) |
| Flow Rate | 2 mL/min | 1 mL/min | 1.0 mL/min | 2.25 ml/min |
| Detection Wavelength | 295 nm | 297 nm | Not Specified | 289 nm |
| Injection Volume | 10 µl | Not Specified | Not Specified | 50 µL |
| Retention Time | ~2.5 minutes | 6.027 minutes | 4.3 minutes | Not Specified |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 1000 |
| Relative Standard Deviation (RSD) for replicate injections | Not more than 1.00% |
Experimental Protocols
This section provides a detailed methodology for a typical stability-indicating RP-HPLC method for the analysis of this compound.
Objective: To develop and validate a simple, rapid, and precise stability-indicating RP-HPLC method for the determination of this compound.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound formulation (e.g., ophthalmic suspension)
Equipment:
-
HPLC system with UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Electronic balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 3.0), Methanol, and Acetonitrile in the ratio of 50:25:25 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 297 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Preparation of Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.
-
Preparation of Mobile Phase: Mix the prepared phosphate buffer, methanol, and acetonitrile in the specified ratio. Degas the mobile phase by sonication for 10-15 minutes.
-
Preparation of Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume. This will give a concentration of 1000 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 4-14 µg/mL with the mobile phase.
-
Preparation of Sample Solution (from Ophthalmic Suspension): Take a volume of the ophthalmic suspension equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug. Make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
Analysis: Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The amount of this compound in the sample is calculated using the peak area and the calibration curve obtained from the standard solutions.
Visualizations
Technical Support Center: Overcoming Poor Solubility of Besifloxacin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Besifloxacin (B178879) Hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Besifloxacin Hydrochloride and what are its key properties?
This compound is a fourth-generation 8-chloro-fluoroquinolone antibiotic.[1][2][3] It is a white to pale yellowish-white powder.[4] A critical property for experimental use is its limited solubility. It is described as sparingly soluble in water[2][5], very slightly soluble in warmed water[1], and slightly soluble in warmed DMSO and methanol.[1] Its aqueous solubility has been reported to be as low as 0.143 mg/mL[6] and 0.08 mg/mL.[7]
Q2: What is the mechanism of action of Besifloxacin?
Besifloxacin's primary antibacterial mechanism is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[2][8] By targeting both enzymes at nearly equal concentrations, besifloxacin exhibits a balanced activity that is associated with a lower incidence of resistance development.[1][11][12] In addition to its antibacterial effects, besifloxacin also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in human monocytes.[2][3]
Q3: Why does this compound precipitate when added to my cell culture medium?
Precipitation of this compound upon addition to aqueous cell culture media (like DMEM) is a common issue stemming from its poor water solubility. This is a characteristic of many fluoroquinolone antibiotics, which are often zwitterionic at physiological pH, placing them in their least soluble state.[13] When a concentrated stock solution, typically made in an organic solvent like DMSO, is rapidly diluted into the aqueous medium, the drug can crash out of solution as it encounters an environment where it is not readily soluble.[14]
Troubleshooting Guide: Dissolving this compound
Q4: I'm observing precipitation when diluting my DMSO stock of Besifloxacin into the cell culture medium. What should I do?
This is the most common problem encountered. Here are several troubleshooting steps, starting with the simplest.
Solution 1: Refine Your Dilution Technique
Rapidly adding a concentrated stock to a large volume of media can cause localized high concentrations and immediate precipitation.[14] A gentle, stepwise approach is recommended.
Experimental Protocol: Stepwise Dilution of Besifloxacin HCl
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in fresh, high-quality DMSO. If solubility is an issue, gentle warming may help.[1] Note that some sources indicate insolubility in DMSO, so using fresh DMSO is crucial.[15]
-
Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C.[14] Temperature can affect the solubility of compounds.[16]
-
Create Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 10 mM stock solution 1:10 in pre-warmed media to create a 1 mM intermediate solution.
-
Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed culture medium to achieve the desired working concentration. Add the solution dropwise while gently swirling the medium to facilitate dispersion.[14]
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the medium appears cloudy or contains visible particles, the compound has likely precipitated.
Solution 2: Adjust the Stock Solution Concentration
Using a highly concentrated stock solution necessitates a large dilution factor, which can promote precipitation.
-
Lower the Stock Concentration: Preparing a less concentrated stock solution in DMSO may prevent it from crashing out during dilution into the aqueous media.[14][17]
-
Use a Co-solvent Mixture: For some compounds, a mixture of solvents, such as 1:1 DMSO:Ethanol, can improve solubility.[14]
Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting Besifloxacin solubility.
Solution 3: Employ Solubility Enhancers (Cyclodextrins)
If refining your technique with organic solvents is insufficient, using cyclodextrins can significantly enhance aqueous solubility.[18][19] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity where poorly soluble molecules can be encapsulated.[20]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are common choices for pharmaceutical formulations due to their high aqueous solubility and low toxicity.[19][][22]
Experimental Protocol: Solubilization using HP-β-CD
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of HP-β-CD (e.g., 10-20% w/v) in your desired cell culture medium. Gentle warming and stirring will aid dissolution.
-
Complexation: Add the powdered this compound directly to the HP-β-CD solution.
-
Incubation: Incubate the mixture, typically overnight, at room temperature or 37°C with continuous stirring or agitation to allow for the formation of the inclusion complex.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Application: The resulting clear solution can be directly used in cell culture experiments or further diluted in the medium as needed.
Solution 4: Adjust the pH of the Medium
This compound's solubility is pH-dependent.[5] It has pKa values of 5.6 (carboxylic acid) and 9.91 (primary amine).[5] Its solubility is known to increase in more acidic conditions.[7] While altering the pH of cell culture media can be detrimental to cells, a slight, temporary adjustment during the dissolution process might be possible, followed by readjustment. This is an advanced technique and should be approached with caution, ensuring the final pH is within the physiological range for your cells.
Quantitative Data Summary
The solubility of Besifloxacin and other fluoroquinolones is highly dependent on the solvent and pH. The tables below summarize available quantitative data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility/Description | Reference(s) |
| Water | Sparingly soluble, 1 mg/mL | [2] |
| Water | 0.143 mg/mL | [6] |
| Water | 0.08 mg/mL | [7] |
| Warmed Water | Very slightly soluble | [1] |
| DMSO (warmed) | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1][23] |
| Acidic Buffer (pH 4) | Increases up to 10 mg/mL | [7] |
Table 2: Comparison of Common Solubilization Methods
| Method | Principle | Advantages | Considerations | Reference(s) |
| Co-solvents (e.g., DMSO) | Drug is more soluble in the organic solvent. | Simple to prepare stock solutions. | Precipitation upon aqueous dilution; potential solvent toxicity to cells. | [14][22] |
| pH Adjustment | Ionization of the drug at pH values away from its isoelectric point increases solubility. | Can significantly increase solubility. | Potential for cell toxicity if final pH is not physiological; may alter drug properties. | [7][13] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic drug within the cyclodextrin cavity. | High solubility enhancement; low toxicity. | May alter drug availability and interaction with targets; requires complexation step. | [18][19][20] |
| Serum Proteins | Binding of hydrophobic compounds to proteins like albumin. | Utilizes existing media components (FBS). | Only applicable for serum-containing media; binding can affect drug activity. | [14][24] |
Mechanism & Signaling Pathway Visualizations
Besifloxacin's mode of action involves direct interference with bacterial DNA machinery and modulation of the host inflammatory response.
Diagram: Mechanism of Action on Bacteria
Caption: Besifloxacin inhibits bacterial DNA gyrase and topoisomerase IV.[8][11]
Diagram: Anti-inflammatory Signaling Pathway
Caption: Besifloxacin inhibits pro-inflammatory cytokine production.[2][3]
References
- 1. toku-e.com [toku-e.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fda.gov [fda.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound | C19H22Cl2FN3O3 | CID 10224595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 405165-61-9 [chemicalbook.com]
- 11. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. japer.in [japer.in]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 22. medchemexpress.com [medchemexpress.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. researchgate.net [researchgate.net]
Improving the stability of Besifloxacin Hydrochloride stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Besifloxacin Hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in a stock solution?
A1: this compound is susceptible to degradation under several conditions. The primary factors that can compromise its stability in solution are exposure to light (photodegradation), strongly acidic or basic pH, and oxidizing agents.[1][2][3] It is relatively stable under neutral pH and when protected from light.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: this compound is soluble in water, methanol, ethanol, and Dimethyl Sulfoxide (DMSO).[4] For cell culture experiments, the choice of solvent should be compatible with the specific cell line and experimental conditions.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: To maximize stability, stock solutions should be stored at -20°C for long-term storage (months to years) or at 2-8°C for short-term storage (days to weeks).[5] It is crucial to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. It is not recommended to store aqueous solutions for more than one day.
Q4: I've observed precipitation in my stock solution upon storage. What could be the cause and how can I resolve it?
A4: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent, especially at lower temperatures. Ensure that the stock concentration is within the solubility limits. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. However, be cautious with heating as it can accelerate degradation.
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: Yes, forced degradation studies have identified five primary degradation products (DPs). These are formed under different stress conditions:
-
DP1 and DP2: Formed under photolytic (light) conditions.
-
DP3: Formed under oxidative and basic conditions.
-
DP4: Formed under acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Experiments | Degradation of Besifloxacin in the stock solution. | 1. Prepare a fresh stock solution. 2. Ensure proper storage conditions (see FAQ Q3). 3. Verify the pH of your experimental media, as extreme pH can cause degradation. 4. Perform a stability check of your solution using HPLC (see Experimental Protocol section). |
| Inconsistent Experimental Results | Incomplete dissolution or precipitation of the stock solution. | 1. Confirm that the stock concentration is within the solubility limit for the solvent used. 2. Visually inspect the solution for any particulate matter before use. 3. If necessary, gently warm and vortex the solution to ensure homogeneity. |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | 1. Review the storage and handling procedures of your stock solution. 2. Compare the retention times of the unknown peaks with known degradation products if standards are available. 3. Refer to the degradation pathway diagram to understand potential degradation routes. |
Data on Forced Degradation of this compound
The following table summarizes the results of a forced degradation study, indicating the percentage of degradation under various stress conditions.
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation | Degradation Products Formed |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 15.2% | DP4 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 12.8% | DP3, DP5 |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 10.5% | DP3 |
| Photolytic | UV Light (254 nm) | 48 hours | Room Temp | 8.7% | DP1, DP2 |
| Thermal | Dry Heat | 48 hours | 105°C | No significant degradation | - |
| Neutral Hydrolysis | Water | 48 hours | 80°C | No significant degradation | - |
Data synthesized from literature findings.
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a 10 mL sterile volumetric flask.
-
Add a small amount of the desired solvent (e.g., sterile water, DMSO) to dissolve the powder.
-
Once dissolved, bring the volume up to 10 mL with the solvent.
-
Mix thoroughly by inversion.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store appropriately.
Stability Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound solutions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.0), methanol, and acetonitrile (B52724) (e.g., in a 50:25:25 v/v/v ratio).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Evaluation: Compare the peak area of Besifloxacin in the test sample to the standard to determine the concentration. The presence of additional peaks may indicate degradation products.
Visualizations
Troubleshooting Workflow for Unstable Stock Solutions
Caption: A flowchart for troubleshooting issues related to the stability of this compound stock solutions.
Proposed Degradation Pathway of Besifloxacin
Caption: A diagram illustrating the formation of different degradation products from Besifloxacin under various stress conditions.
References
Technical Support Center: Stability-Indicating RP-HPLC Analysis of Besifloxacin
This technical support center provides troubleshooting guidance and frequently asked questions for the method validation of a stability-indicating RP-HPLC analysis of Besifloxacin.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for a stability-indicating RP-HPLC method for Besifloxacin?
A stability-indicating RP-HPLC method for Besifloxacin analysis typically employs a reversed-phase C18 or C8 column.[1] The mobile phase is often a mixture of an organic solvent (like methanol (B129727) and/or acetonitrile) and a phosphate (B84403) buffer to maintain a specific pH, usually around 3.[1][2] Detection is commonly performed using a UV detector at approximately 289-297 nm.[1][3][4]
One specific method utilizes an octadecyl silane (B1218182) (ODS-3) Inertsil® C18 column (250mm × 4.6mm, 5μm). The mobile phase consists of 0.5% triethylamine (B128534) (pH=3) and a methanol-acetonitrile mixture (70:30 v/v).[4] Another validated method uses a mobile phase of phosphate buffer (pH 3), methanol, and acetonitrile (B52724) in a 50:25:25 v/v/v ratio.[1]
Q2: What are the acceptance criteria for system suitability in a Besifloxacin HPLC assay?
System suitability tests are performed to ensure the chromatographic system is performing adequately. Typical acceptance criteria are:
-
Tailing Factor: Not more than 2.0 for the Besifloxacin peak.[5]
-
Theoretical Plates (N): Not less than 1000.[5]
-
Relative Standard Deviation (%RSD): For replicate injections of the standard solution, the %RSD for the peak area should not be more than 2.0%.[5][6]
Q3: What is the stability profile of Besifloxacin under forced degradation conditions?
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the HPLC method. Besifloxacin shows different levels of degradation under various stress conditions:
-
Acidic Conditions: The drug is relatively stable in acidic environments.[3][7] One study found an assay result of 100.4% after treatment with 2M HCl at 60°C for 24 hours, indicating minimal degradation.[5]
-
Alkaline (Base) Conditions: Significant degradation occurs under alkaline conditions.[3][5] Treatment with 2M NaOH at 60°C for 24 hours resulted in a considerable decrease in the assay value to 88.2%.[5]
-
Oxidative Conditions: Besifloxacin is highly susceptible to oxidative stress.[5] A study using an oxidizing agent showed a dramatic drop in the assay result to 24.4%.[5]
-
Thermal and Water Stress: The drug is generally stable under thermal stress and when exposed to water.[5]
Troubleshooting Guides
Q1: Why is my Besifloxacin peak tailing?
Peak tailing can compromise the accuracy and precision of quantification. Here are common causes and solutions:
| Potential Cause | Suggested Solution |
| Column Contamination or Degradation | A buildup of sample matrix on the column frit or degradation of the stationary phase can cause tailing.[8] Solution: Try back-flushing the column. If the problem persists, replace the guard column or the analytical column.[9] |
| Inappropriate Mobile Phase pH | The mobile phase pH can significantly affect the peak shape of ionizable compounds like Besifloxacin.[8] Besifloxacin has pKa values of 5.65 and 9.67.[1] For good retention on a reversed-phase column, the pH should be about two units below the pKa.[2] Solution: Ensure the mobile phase buffer is correctly prepared and the pH is accurately adjusted. A buffer pH of around 3 is commonly used.[1][2] |
| Mass Overload | Injecting a sample that is too concentrated can lead to peak tailing.[8] Solution: Dilute the sample and reinject. If peak shape improves, optimize the sample concentration. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use shorter, narrower ID tubing where possible and ensure all fittings are correctly installed to minimize dead volume.[8] |
Q2: Why is my Besifloxacin peak splitting?
Split peaks can indicate a problem with the column or the analytical method.
| Potential Cause | Suggested Solution |
| Column Inlet Frit Blockage | A partially blocked frit can distort the sample band, causing it to split.[10] This will likely affect all peaks in the chromatogram. Solution: Replace the column inlet frit or the entire column if necessary.[10] |
| Column Void or Channeling | A void or channel in the column packing material can create multiple paths for the analyte, resulting in a split peak.[10] Solution: This issue is generally not fixable by flushing. The column will need to be replaced.[10] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Solution: Whenever possible, prepare the sample in the initial mobile phase. |
| Co-eluting Impurity | The split peak may actually be two separate, closely eluting compounds (e.g., Besifloxacin and a degradation product). Solution: Adjust method parameters like mobile phase composition or temperature to improve resolution. |
Q3: Why is the retention time of my Besifloxacin peak shifting?
Inconsistent retention times can affect peak identification and integration.
| Potential Cause | Suggested Solution |
| Inconsistent Mobile Phase Composition | Poorly prepared or improperly mixed mobile phase can cause retention time drift.[11] Solution: Prepare fresh mobile phase, ensuring accurate measurements. Degas the mobile phase properly before use.[11] |
| Fluctuations in Temperature | HPLC systems can be sensitive to changes in ambient temperature, which can affect retention times.[11] Solution: Use a column oven to maintain a consistent temperature throughout the analytical run. |
| Column Degradation or Contamination | As a column ages or becomes contaminated, its retention characteristics can change.[11] Solution: Flush the column with a strong solvent. If retention times are still inconsistent, the column may need to be replaced. |
| Pump Issues (Flow Rate Fluctuation) | Air bubbles in the pump or failing pump seals can lead to an inconsistent flow rate, causing retention times to shift. Solution: Bleed any air from the pump. If the problem continues, perform regular maintenance, including replacing pump seals.[11] |
Quantitative Data Summary
Table 1: System Suitability Parameters
| Parameter | Acceptance Limit | Typical Result |
| Tailing Factor | ≤ 2.0 | ~1.2 |
| Theoretical Plates | ≥ 1000 | > 2000 |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.999[4] |
| Concentration Range | - | 0.05-20 µg/ml[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.34% - 101.56%[1] |
| Precision (%RSD) | ≤ 2.0% | < 2.0%[1] |
| Limit of Detection (LOD) | - | 0.43 µg/ml[4] |
| Limit of Quantitation (LOQ) | - | 1.29 µg/ml[4] |
Table 3: Forced Degradation Study Results
| Stress Condition | Reagent/Condition | Assay (%) | Degradation (%) |
| Acid Hydrolysis | 2M HCl, 60°C, 24 hrs | 100.4%[5] | Not significant |
| Base Hydrolysis | 2M NaOH, 60°C, 24 hrs | 88.2%[5] | ~11.8% |
| Oxidation | Oxidizing Agent | 24.4%[5] | ~75.6% |
| Thermal | 60°C, 24 hrs | 100.4%[5] | Not significant |
Experimental Protocols
Protocol 1: System Suitability Test
-
Prepare the mobile phase and standard solution of Besifloxacin at a known concentration (e.g., 10 µg/ml).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution six consecutive times.
-
Record the chromatograms and calculate the peak area, retention time, tailing factor, and theoretical plates for each injection.
-
Calculate the Relative Standard Deviation (%RSD) of the peak areas from the six injections.
-
Verify that all parameters meet the acceptance criteria outlined in Table 1.
Protocol 2: Assay of Besifloxacin Ophthalmic Suspension
-
Accurately transfer a volume of Besifloxacin ophthalmic suspension (e.g., 1 mL of 0.6% suspension) into a 25 mL volumetric flask.[2]
-
Add approximately 15 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[2]
-
Make up the volume to 25 mL with the diluent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter.
-
Transfer 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.[2]
-
Inject the prepared sample solution into the HPLC system.
-
Calculate the amount of Besifloxacin in the formulation by comparing the peak area of the sample to the peak area of a known concentration standard.
Protocol 3: Forced Degradation Study (Alkali Stress)
-
Accurately weigh about 20 mg of Besifloxacin hydrochloride into a suitable flask.[5]
-
Add 70 mL of diluent and 2 mL of 2 M NaOH.[5]
-
Store the solution at 60°C for 24 hours.[5]
-
After the incubation period, allow the solution to cool to room temperature.
-
Neutralize the solution by adding 2 mL of 2 M HCl.[5]
-
Transfer the solution to a 100 mL volumetric flask and make up the volume with diluent.[5]
-
Filter the solution and inject it into the HPLC system.
-
Analyze the chromatogram for the appearance of degradation peaks and the decrease in the area of the parent Besifloxacin peak.
Visualizations
Caption: Experimental workflow for RP-HPLC method validation.
Caption: Troubleshooting decision tree for common HPLC peak issues.
Caption: Logical workflow for forced degradation and analysis.
References
- 1. ijcpa.in [ijcpa.in]
- 2. biomedres.us [biomedres.us]
- 3. HPLC Method Development for Stability of Besifloxacin in Formulations [wisdomlib.org]
- 4. wjpr.net [wjpr.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
Adjusting pH to improve Besifloxacin Hydrochloride solubility and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving Besifloxacin (B178879) Hydrochloride by adjusting pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of Besifloxacin Hydrochloride solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon dissolution. | The pH of the solvent is close to the isoelectric point of Besifloxacin, where it exists as a zwitterion with minimal solubility. | Adjust the pH of the solvent. This compound's solubility increases in acidic conditions (pH < 5.6) and alkaline conditions (pH > 9.91). For example, using a cold acetate (B1210297) buffer at pH 4 can increase its solubility.[1] |
| Inconsistent or lower-than-expected antimicrobial activity. | The pH of the experimental medium may be suboptimal for Besifloxacin's activity. The ionization state of the molecule, which is pH-dependent, affects its ability to penetrate bacterial cell membranes.[2] | Ensure the pH of the culture medium is controlled and optimized. While solubility is high at very low pH, the antibacterial activity of similar fluoroquinolones is often optimal in a neutral to slightly alkaline range. It is crucial to determine the optimal pH for activity for the specific bacterial strain being tested. |
| Difficulty in preparing a stable stock solution. | This compound is sparingly soluble in water and can degrade under certain pH conditions.[3] | Prepare stock solutions in a suitable acidic buffer where solubility is higher. For long-term storage, consult stability data, though freshly prepared solutions are always recommended for experiments. |
| Variability in Minimum Inhibitory Concentration (MIC) results. | Fluctuations in the pH of the growth medium during bacterial incubation can alter the drug's activity.[2] | Use a well-buffered medium, such as Mueller-Hinton Broth supplemented with appropriate biological buffers (e.g., MES for acidic pH, HEPES for neutral pH), to maintain a stable pH throughout the experiment.[2] Verify the final pH of the medium before and after the experiment.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the relationship between pH and the solubility of this compound?
A1: The solubility of this compound is highly dependent on pH due to its chemical structure, which includes a carboxylic acid and a primary amine group. It is a zwitterionic compound, meaning it can carry both positive and negative charges. Its solubility is lowest at its isoelectric point. The pKa values for the carboxylic acid and primary amine groups are approximately 5.6 and 9.91, respectively.[5][6] Therefore, its solubility is significantly increased in acidic environments (pH below 5.6) and in alkaline environments (pH above 9.91). In acidic solutions, the amine group is protonated, increasing solubility. In alkaline solutions, the carboxylic acid group is deprotonated, also increasing solubility. One study notes that as the pH of the medium approaches acidic conditions, its solubility can increase up to 10 mg/ml.[1]
Q2: How does pH affect the antibacterial activity of Besifloxacin?
A2: The pH of the medium influences the ionization state of Besifloxacin, which in turn affects its ability to permeate the bacterial cell wall and reach its intracellular targets: DNA gyrase and topoisomerase IV.[5][7][8] While solubility is enhanced at acidic pH, the optimal pH for the antibacterial activity of many fluoroquinolones is often in the neutral to slightly alkaline range. This is because the charge of the molecule affects its passage through the porin channels of Gram-negative bacteria and its interaction with the phospholipid bilayer of bacterial membranes. The exact optimal pH for activity can be strain-dependent, and it is recommended to determine this experimentally.
Q3: What is the mechanism of action of Besifloxacin?
A3: Besifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][5][7] DNA gyrase is crucial for the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is necessary for the segregation of chromosomal DNA during bacterial cell division. By inhibiting these enzymes, Besifloxacin effectively halts critical cellular processes, leading to bacterial cell death.
Q4: What is a standard protocol for determining the pH-solubility profile of this compound?
A4: A standard protocol involves preparing a series of buffers across a relevant pH range (e.g., pH 1.2 to 10). An excess amount of this compound is added to each buffer and agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved drug in the filtrate is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[9]
Q5: What are the standard methods for testing the antimicrobial activity of Besifloxacin at different pH values?
A5: Standard methods for antimicrobial susceptibility testing include broth dilution, agar (B569324) dilution, and disk diffusion.[10][11][12] To test the effect of pH, the growth medium (e.g., Mueller-Hinton Broth or Agar) should be adjusted to the desired pH values before inoculation with the test organism and addition of the antibiotic. The Minimum Inhibitory Concentration (MIC) is then determined, which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.[12] It is crucial to use standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure results are accurate and reproducible.[13]
Data Presentation
Table 1: pH-Dependent Solubility of Besifloxacin
| pH | Solubility (mg/mL) | Form | Reference |
| Acidic (e.g., pH 4) | Up to 10 | Cationic | [1] |
| Zwitterionic (near pKa1 5.6) | 0.074 (intrinsic solubility) | Zwitterion | [6] |
| Water (unspecified pH) | 0.08 | - | [1] |
| Sparingly soluble in water | 1 | - | [3] |
Table 2: In Vitro Activity of Besifloxacin Against Common Ocular Pathogens
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 0.015–8 | 0.0957 | - | [7][14] |
| Staphylococcus epidermidis | ≤0.06–2 | 0.12 | - | [15] |
| Streptococcus pneumoniae | 0.008–1 | 0.03 | 0.06 | [5][15] |
| Haemophilus influenzae | 0.06–4.0 | - | - | [5] |
| Pseudomonas aeruginosa | 0.5–4 | 1.58 | - | [5][14] |
Note: MIC values can vary depending on the specific strain and testing conditions. The pH of the medium was not specified in these studies but is typically standardized to a physiological range.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) using appropriate buffer systems (e.g., HCl for acidic, phosphate (B84403) buffers for neutral, and borate (B1201080) buffers for alkaline).[9]
-
Sample Preparation : Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration : Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Separation : Separate the undissolved solid from the solution by centrifugation or filtration using a 0.45 µm filter.[14]
-
Quantification : Determine the concentration of dissolved Besifloxacin in the supernatant/filtrate using a validated analytical method, such as HPLC with fluorescence detection or UV-Vis spectrophotometry.[9][17]
-
Data Analysis : Plot the solubility (mg/mL) against the pH to generate the pH-solubility profile.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Medium Preparation : Prepare Mueller-Hinton Broth (or another suitable growth medium) and divide it into aliquots. Adjust the pH of each aliquot to the desired experimental values using sterile HCl or NaOH. Ensure the pH is stable.[2]
-
Inoculum Preparation : Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[18]
-
Serial Dilution : Perform serial twofold dilutions of this compound in a 96-well microtiter plate using the pH-adjusted broth.
-
Inoculation : Inoculate each well with the prepared bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of Besifloxacin that completely inhibits visible bacterial growth.[12]
Visualizations
Caption: Relationship between pH and Besifloxacin's molecular form and solubility.
Caption: Experimental workflow for pH optimization of Besifloxacin.
Caption: Mechanism of action of Besifloxacin.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. who.int [who.int]
- 5. tga.gov.au [tga.gov.au]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C19H22Cl2FN3O3 | CID 10224595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 10. routledge.com [routledge.com]
- 11. woah.org [woah.org]
- 12. apec.org [apec.org]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. A novel, sensitive, and widely accessible besifloxacin quantification method by HPLC-fluorescence: Application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Preventing precipitation of Besifloxacin Hydrochloride in physiological saline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Besifloxacin (B178879) Hydrochloride. The focus is on preventing its precipitation in physiological saline during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Besifloxacin Hydrochloride in aqueous solutions?
This compound is characterized by low aqueous solubility. Its solubility can be influenced by the pH and composition of the aqueous medium. Published data indicates a water solubility of approximately 0.08 mg/mL to 0.143 mg/mL.[1][2] It is considered sparingly soluble in water.[3]
Q2: Why does this compound precipitate in physiological saline?
Precipitation of this compound in physiological saline (0.9% NaCl) can occur due to its low intrinsic solubility. The addition of electrolytes, such as sodium chloride, can sometimes reduce the solubility of a drug through the "common ion effect" or "salting-out" phenomenon, although the primary reason remains its poor water solubility. Furthermore, pH shifts away from the optimal range for solubility can cause the compound to precipitate.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. It is a diprotic compound with pKa values of approximately 5.6 (carboxylic acid) and 9.91 (primary amine).[3] Its solubility is significantly increased in acidic conditions. For instance, in a cold acetate (B1210297) buffer at pH 4, its solubility can be enhanced up to 10 mg/mL.[2] Conversely, at a pH around 6.5, the drug exists in its zwitterionic form, which has lower solubility, leading to precipitation.[1]
Q4: Can I prepare a stock solution of this compound in an organic solvent first?
Yes, this is a common strategy. This compound is slightly soluble in methanol (B129727) and warmed dimethyl sulfoxide (B87167) (DMSO).[4] A stock solution can be prepared in a suitable organic solvent and then diluted into aqueous buffers or isotonic saline.[4] However, it is crucial to ensure that the final concentration of the organic solvent is low enough to avoid any physiological effects in your experiment.[4] It is also recommended not to store the final aqueous solution for more than one day.[4]
Q5: Are there any excipients that can help prevent the precipitation of this compound?
Yes, several excipients can be used to enhance the solubility and prevent the precipitation of this compound. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been studied for this purpose with Besifloxacin HCl.[6]
-
Co-solvents: Organic solvents miscible with water, such as polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol (PG), can be used in combination with primary solvents like DMSO to improve and maintain drug solubility upon dilution in aqueous media.
-
Polymers and Surfactants: In more complex formulations like in-situ gels and nanocrystals, polymers (e.g., Poloxamers, HPMC) and stabilizers are used to maintain the drug in a dispersed or solubilized state.[2]
Troubleshooting Guide
Issue 1: Precipitation observed immediately upon adding this compound to physiological saline.
This is a common issue due to the low aqueous solubility of this compound.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for immediate precipitation.
Solutions in Detail:
-
pH Adjustment: The most effective way to increase the solubility of this compound is to lower the pH of the saline solution. Prepare an acidic buffer (e.g., acetate buffer) at pH 4 and dissolve the drug in this buffer before further dilution with physiological saline.[2]
-
Use of a Co-solvent System: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO, and then slowly add it to the physiological saline while vortexing.
Issue 2: Precipitation occurs over time after initially dissolving this compound in saline.
This may indicate that you have created a supersaturated solution that is not stable.
Root Cause Analysis and Solutions:
Caption: Troubleshooting workflow for delayed precipitation.
Solutions in Detail:
-
Inclusion of Stabilizers: The addition of pharmaceutical-grade polymers such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can help to inhibit crystal growth and maintain a supersaturated state.
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with a cyclodextrin, such as HP-β-CD, can significantly improve the stability of the aqueous solution.
Quantitative Data Summary
| Parameter | Value | Medium | Reference |
| Water Solubility | 0.143 mg/mL | Ultrapure Water | [1] |
| Water Solubility | 0.08 mg/mL | Water | [2] |
| Solubility in Acidic Buffer | up to 10 mg/mL | Cold Acetate Buffer (pH 4) | [2] |
| Saturation Solubility | Increased ~2x vs. raw material | Phosphate Buffer (pH 6.8 and 7.0) | [1] |
| pKa (Carboxylic Acid) | 5.6 | Aqueous Solution | [3] |
| pKa (Primary Amine) | 9.91 | Aqueous Solution | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using pH Adjustment
This protocol is suitable for achieving a higher concentration of this compound in an aqueous solution that can be further diluted.
Materials:
-
This compound powder
-
Acetic acid
-
Sodium acetate
-
Physiological saline (0.9% NaCl)
-
Sterile water for injection
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
0.22 µm sterile filter
Procedure:
-
Prepare a 0.1 M Acetate Buffer (pH 4.0):
-
Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.0 is achieved.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound powder.
-
In a volumetric flask, add a small volume of the cold (2-8°C) acetate buffer (pH 4.0).
-
Slowly add the this compound powder while stirring continuously with a magnetic stirrer.
-
Continue to add the cold acetate buffer to the final desired volume.
-
Use sonication in a cold water bath to aid dissolution if necessary.
-
-
Dilution into Physiological Saline:
-
Slowly add the prepared acidic stock solution to the physiological saline with constant stirring.
-
Monitor for any signs of precipitation.
-
The final pH of the solution should be maintained in the acidic range to ensure stability.
-
Protocol 2: Preparation of this compound Solution using a Co-solvent System
This protocol is useful for in vivo studies where a small amount of an organic solvent is tolerable.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Physiological saline (0.9% NaCl), sterile
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the Co-solvent Mixture:
-
Based on a common formulation for poorly soluble drugs, a vehicle can be prepared consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% physiological saline.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound.
-
Add the drug to the DMSO component first and vortex until fully dissolved.
-
Add the PEG300 and Tween-80 to the DMSO solution and mix thoroughly.
-
Slowly add the physiological saline to the mixture while continuously vortexing to avoid precipitation.
-
If the solution appears cloudy, sonicate in a water bath at a controlled temperature (e.g., 37°C) until it becomes clear.
-
-
Final Preparation:
-
This solution should be prepared fresh before each experiment.
-
Visually inspect for any precipitation before use.
-
Protocol 3: Preparation of this compound Solution using Cyclodextrin Complexation
This method aims to create a more stable aqueous solution by forming an inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Physiological saline (0.9% NaCl)
-
Magnetic stirrer and stir bar
-
Beakers and volumetric flasks
-
0.22 µm sterile filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the appropriate amount of HP-β-CD. The molar ratio of drug to cyclodextrin often needs to be optimized (e.g., 1:1 or 1:2).
-
Dissolve the HP-β-CD in the desired volume of physiological saline with stirring. Gentle warming can aid dissolution.
-
-
Form the Inclusion Complex:
-
Slowly add the weighed this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature to ensure maximum complexation.
-
-
Final Solution Preparation:
-
After the stirring period, visually inspect the solution for any undissolved particles.
-
Filter the solution through a 0.22 µm sterile filter to remove any non-complexed drug and sterilize the solution.
-
The resulting clear solution contains the Besifloxacin HCl:HP-β-CD inclusion complex.
-
Disclaimer: These protocols are intended as a starting point for research and development purposes. The optimal conditions for dissolving and stabilizing this compound may vary depending on the specific experimental requirements, including the desired concentration and the final application. It is highly recommended to perform small-scale pilot experiments to determine the most suitable method for your needs.
References
- 1. Besifloxacin Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tga.gov.au [tga.gov.au]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of besifloxacin HCl loaded nanofibrous ocular inserts for the treatment of bacterial keratitis: In vitro, ex vivo and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Besifloxacin Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Besifloxacin Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
A1: Based on forced degradation studies, this compound is susceptible to degradation under acidic, alkaline, oxidative, and photolytic stress conditions.[1] It has been found to be relatively stable under neutral hydrolytic and dry heat conditions.[1]
Q2: What are the common degradation products of this compound?
A2: Studies have identified at least five primary degradation products (DPs) under various stress conditions. These include N-oxide species, dealkylated and deethylated analogs, and dehalogenated products.[1][2] Specifically, DP1 and DP2 have been observed under photolytic conditions, DP3 under oxidative and basic conditions, DP4 under acidic conditions, and DP5 under basic conditions.[1]
Q3: What is the recommended percentage of degradation to aim for in forced degradation studies?
A3: According to ICH guidelines, the goal is to achieve a target degradation of 5-20%.[3] This level of degradation is considered sufficient to demonstrate the stability-indicating nature of the analytical method without generating secondary degradation products that would not be seen in formal stability studies.
Q4: Which analytical technique is most suitable for a stability-indicating assay of this compound?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly used and effective technique for developing a stability-indicating method for this compound.[4][5] This method can effectively separate the parent drug from its degradation products.[1]
Q5: What are the typical chromatographic conditions for the analysis of this compound and its degradants?
A5: A common setup involves a C18 column (e.g., Sunfire C18, 250 mm × 4.6 mm, 5 μm) with a gradient mobile phase consisting of an aqueous component (like 0.1% formic acid or a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol.[5] UV detection is typically performed at around 289 nm or 292 nm.[4]
Troubleshooting Guide
Issue 1: No significant degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Extend the duration of exposure to the stress condition.
-
For thermal stress, increase the temperature (ICH guidelines suggest temperatures above that for accelerated testing, i.e., >50°C).[6]
-
For photolytic stress, ensure the light exposure is adequate (a minimum of 1.2 million lux hours and 200 watt-hours/square meter is recommended by ICH Q1B).[6]
-
Issue 2: Excessive degradation (>20%) is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Reduce the exposure time.
-
Lower the temperature for thermal and hydrolytic studies.
-
Take samples at intermediate time points to identify the optimal duration for achieving the target degradation.
-
Issue 3: Poor resolution between Besifloxacin and its degradation products in the chromatogram.
-
Possible Cause: The chromatographic method is not optimized.
-
Troubleshooting Steps:
-
Modify the mobile phase: Adjust the ratio of the organic and aqueous phases. A gradient elution program is often more effective than an isocratic one for separating multiple degradation products.[1]
-
Adjust the pH of the mobile phase: The pH can significantly affect the retention of ionizable compounds like Besifloxacin.[5]
-
Change the column: If resolution is still an issue, consider a column with a different stationary phase or particle size.
-
Optimize the flow rate: A lower flow rate can sometimes improve separation.
-
Issue 4: The mass balance of the assay is not within the acceptable range (typically 95-105%).
-
Possible Cause:
-
Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection).
-
Degradants are co-eluting with the parent drug or other peaks.
-
The response factor of the degradation products is significantly different from that of the parent drug.
-
-
Troubleshooting Steps:
-
Use a photodiode array (PDA) detector to check for peak purity and to see if any degradants have a different UV absorption maximum.
-
Employ a mass spectrometer (LC-MS) to identify and quantify non-chromophoric degradation products.
-
If available, use reference standards for the known degradation products to determine their individual response factors.
-
Experimental Protocols
Forced Degradation Experimental Workflow
This diagram illustrates the general workflow for conducting forced degradation studies of this compound.
Caption: Workflow for Forced Degradation Studies.
Detailed Methodologies
1. Acidic Degradation:
-
Protocol: Mix 1 mL of a 1 mg/mL Besifloxacin HCl stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.[7] After the specified time, cool the solution to room temperature, neutralize it with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
2. Alkaline Degradation:
-
Protocol: Mix 1 mL of a 1 mg/mL Besifloxacin HCl stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.[7] After the specified time, cool the solution to room temperature, neutralize it with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
3. Oxidative Degradation:
-
Protocol: Mix 1 mL of a 1 mg/mL Besifloxacin HCl stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
4. Thermal Degradation:
-
Protocol: Place solid Besifloxacin HCl powder in a hot air oven maintained at 80°C for 48 hours. After exposure, dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
5. Photolytic Degradation:
-
Protocol: Expose a solution of Besifloxacin HCl (e.g., 1 mg/mL) in a transparent container to light providing an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be kept in the dark under the same conditions. After exposure, dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.
Data Presentation
Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | Temperature | % Assay of Besifloxacin HCl | % Degradation |
| Unstressed | - | - | - | 101.3% | 0.0% |
| Acid Hydrolysis | 2 M HCl | 24 hrs | 60°C | 100.4% | 0.9% |
| Alkaline Hydrolysis | 2 M NaOH | 24 hrs | 60°C | 88.2% | 13.1% |
| Oxidative | 30% H₂O₂ | 24 hrs | 60°C | 24.4% | 76.9% |
| Thermal | Dry Heat | 48 hrs | 100°C | 100.4% | 0.9% |
| Water Hydrolysis | Water | 24 hrs | 60°C | 101.0% | 0.3% |
Data synthesized from a representative study.[7] Actual degradation may vary based on specific experimental conditions.
Logical Relationship for Stability-Indicating Method Development
This diagram outlines the logical process for developing and validating a stability-indicating analytical method.
Caption: Logic for Stability-Indicating Method Validation.
References
- 1. Study of degradation behavior of besifloxacin, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. HPLC Method Development for Stability of Besifloxacin in Formulations [wisdomlib.org]
- 5. biomedres.us [biomedres.us]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
Validation & Comparative
Besifloxacin Hydrochloride versus Moxifloxacin: A Comparative In Vitro Efficacy Analysis Against Staphylococcus aureus
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of besifloxacin (B178879) hydrochloride and moxifloxacin (B1663623) against Staphylococcus aureus (S. aureus), a leading cause of ocular infections. The data presented is intended for researchers, scientists, and drug development professionals interested in the antimicrobial activity of these two fluoroquinolones.
Executive Summary
Besifloxacin consistently demonstrates lower minimum inhibitory concentrations (MICs) compared to moxifloxacin against a broad range of S. aureus isolates, including methicillin-resistant (MRSA) and ciprofloxacin-resistant strains.[1][2][3][4] This suggests a higher in vitro potency of besifloxacin. The enhanced activity of besifloxacin is attributed to its balanced and potent inhibition of both bacterial DNA gyrase and topoisomerase IV, key enzymes for bacterial DNA replication.[1][5][6][7]
Quantitative Data Comparison
The following table summarizes the in vitro activity of besifloxacin and moxifloxacin against various S. aureus isolates, as determined by the concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| S. aureus | Besifloxacin | - | 4 | [1] |
| Moxifloxacin | - | 32 | [2] | |
| Methicillin-Resistant S. aureus (MRSA) | Besifloxacin | - | 4 | [1] |
| Moxifloxacin | - | - | ||
| Ciprofloxacin-Resistant MRSA | Besifloxacin | - | 4 | [1] |
| Moxifloxacin | - | - | ||
| Methicillin-Resistant S. epidermidis (MRSE) | Besifloxacin | - | 0.5 | [8][9] |
| Moxifloxacin | - | 4 | [8] |
Note: A lower MIC value indicates greater in vitro potency.
Experimental Protocols
The data cited in this guide were primarily obtained through standardized in vitro susceptibility testing methods, most commonly the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination:
-
Bacterial Isolate Preparation: S. aureus isolates are cultured on an appropriate agar (B569324) medium, and colonies are suspended in a saline or broth solution to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard. This suspension is then further diluted.
-
Antimicrobial Agent Dilution: Serial twofold dilutions of besifloxacin and moxifloxacin are prepared in cation-adjusted Mueller-Hinton broth within microtiter plates.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using broth microdilution.
Mechanism of Action: Dual Enzyme Inhibition
Fluoroquinolones, including besifloxacin and moxifloxacin, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair. Besifloxacin is noted for its balanced and potent activity against both enzymes in S. aureus.[1][5][6][7]
The diagram below illustrates this dual-targeting mechanism.
Caption: Dual inhibition of DNA gyrase and topoisomerase IV.
Conclusion
The available in vitro data strongly supports that besifloxacin is a highly potent fluoroquinolone against S. aureus, including strains resistant to other fluoroquinolones like ciprofloxacin (B1669076) and methicillin. Its efficacy is rooted in its balanced inhibition of both DNA gyrase and topoisomerase IV. These findings underscore the potential of besifloxacin as an effective agent in the management of ocular infections caused by S. aureus. Further clinical research is essential to correlate these in vitro findings with clinical outcomes.
References
- 1. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro susceptibility of besifloxacin and seven comparators against ciprofloxacin- and methicillin-susceptible/nonsusceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrated analysis of three bacterial conjunctivitis trials of besifloxacin ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal activity of besifloxacin against staphylococci, Streptococcus pneumoniae and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Target specificity of the new fluoroquinolone besifloxacin in Streptococcus pneumoniae, Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial efficacy of prophylactic besifloxacin 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Comparative Analysis of Besifloxacin and Ciprofloxacin: In Vitro Efficacy Against Ocular Pathogens
In the landscape of ophthalmic antimicrobial therapy, fluoroquinolones play a pivotal role in managing bacterial infections. This guide provides a comparative analysis of the in vitro activity of besifloxacin (B178879), a newer chlorofluoroquinolone, and ciprofloxacin (B1669076), a widely used second-generation fluoroquinolone. The focus of this comparison is the Minimum Inhibitory Concentration (MIC), a key pharmacodynamic parameter that measures the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
This analysis is intended for researchers, scientists, and drug development professionals, offering a concise overview of the relative potency of these two agents against a range of clinically relevant ocular bacterial isolates. The data presented is compiled from various in vitro studies, and the methodologies for MIC determination are outlined to provide context for the experimental results.
Data Presentation: MIC Value Comparison
The following table summarizes the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for besifloxacin and ciprofloxacin against several key ocular pathogens. Lower MIC90 values are indicative of greater in vitro potency.
| Bacterial Species | Besifloxacin MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, Ciprofloxacin-Susceptible) | 0.06 | Not specified in provided results |
| Staphylococcus aureus (Methicillin-Resistant, Ciprofloxacin-Resistant) | 4 | 128[1] |
| Staphylococcus epidermidis (Methicillin-Resistant, Ciprofloxacin-Resistant) | 4 | Not specified in provided results |
| Coagulase-Negative Staphylococci | 0.5[2] | Not specified in provided results |
| Streptococcus pneumoniae | <7 x 10-10 | 1[3] |
| Pseudomonas aeruginosa (Ciprofloxacin-Susceptible) | 4[4] | Not specified in provided results |
| Haemophilus influenzae | Not specified in provided results | Not specified in provided results |
| Serratia marcescens | 1[5] | Not specified in provided results |
| Neisseria spp. | 0.25[5] | 0.25[5] |
Note: Direct head-to-head MIC90 values for ciprofloxacin against all listed ciprofloxacin-susceptible strains were not consistently available in the initial search results. The provided data for ciprofloxacin primarily focuses on resistant strains to highlight the comparative efficacy of besifloxacin.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) values is a critical component of antimicrobial susceptibility testing. The data presented in this guide is based on standardized methods to ensure reproducibility and comparability across studies. The most common and recommended method is the broth microdilution technique, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacterium.
Key Steps of the CLSI Broth Microdilotion Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. These dilutions are dispensed into the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared by suspending several colonies from a fresh agar (B569324) plate into a sterile broth or saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plates: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. A growth control well (containing broth and inoculum but no antimicrobial agent) and a sterility control well (containing only broth) are also included.
-
Incubation: The inoculated microtiter plates are incubated at a specified temperature (typically 35°C ± 2°C) for a defined period (usually 16 to 20 hours) in an ambient air incubator.
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining Minimum Inhibitory Concentration (MIC) values.
Caption: Workflow for MIC determination via broth microdilution.
Summary and Conclusion
The presented MIC data indicates that besifloxacin demonstrates potent in vitro activity against a broad spectrum of ocular pathogens. Notably, it maintains significant potency against strains that have developed resistance to ciprofloxacin and other fluoroquinolones, particularly methicillin-resistant staphylococci.[1] For some Gram-negative organisms, the in vitro activity of besifloxacin and ciprofloxacin appears to be comparable.[5]
The enhanced activity of besifloxacin against resistant Gram-positive bacteria is a key differentiator. This suggests that besifloxacin may be a valuable therapeutic option in clinical scenarios where resistance to older fluoroquinolones is a concern. The standardized broth microdilution method provides a reliable framework for generating the comparative efficacy data necessary to guide such clinical decision-making and inform future drug development efforts. It is important to note that while in vitro data is a critical indicator of antimicrobial activity, clinical efficacy is also influenced by pharmacokinetic and pharmacodynamic properties in vivo.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Broth microdilution reference methodology | PDF [slideshare.net]
Besifloxacin Hydrochloride: A Comparative Analysis of Efficacy Against Resistant Bacterial Strains
For Immediate Release
This guide provides a comprehensive comparison of besifloxacin (B178879) hydrochloride's efficacy against resistant bacterial strains, juxtaposed with other common antibiotics. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.
Executive Summary
Besifloxacin, a fourth-generation fluoroquinolone, demonstrates potent activity against a broad spectrum of bacteria, including strains resistant to other fluoroquinolones and antibiotic classes.[1][2] Its unique dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, is associated with a lower propensity for resistance development.[3][4][5][6] In vitro studies consistently show lower Minimum Inhibitory Concentration (MIC) values for besifloxacin against resistant Gram-positive pathogens compared to other fluoroquinolones like ciprofloxacin (B1669076) and moxifloxacin.[1][7]
Comparative Efficacy Against Resistant Pathogens
The in vitro activity of besifloxacin has been extensively studied against a variety of resistant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from these studies, providing a clear comparison with other antibiotics.
Table 1: Comparative in vitro activity (MIC₉₀ in µg/mL) of Besifloxacin and other Fluoroquinolones against Ciprofloxacin-Resistant Staphylococci
| Organism | Besifloxacin | Moxifloxacin | Ciprofloxacin |
| Staphylococcus aureus (Ciprofloxacin-Resistant) | 4 | 32 | 128 |
| Staphylococcus epidermidis (Ciprofloxacin-Resistant) | 4 | >8 | >8 |
Data sourced from studies on ocular isolates.[1][7]
Table 2: Comparative in vitro activity (MIC₉₀ in µg/mL) of Besifloxacin and other Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC₉₀ (µg/mL) |
| Besifloxacin | 2 |
| Vancomycin (B549263) | 1 |
| Moxifloxacin | >8 |
| Gatifloxacin | >8 |
| Ciprofloxacin | >8 |
| Azithromycin | >8 |
| Tobramycin | >8 |
This table highlights besifloxacin's potency against MRSA, with an MIC₉₀ comparable to vancomycin and significantly lower than other tested fluoroquinolones.[5]
Table 3: Comparative in vitro activity (MIC₉₀ in µg/mL) of Besifloxacin and Moxifloxacin against Methicillin-Resistant Staphylococcus epidermidis (MRSE)
| Antibiotic | MIC₉₀ (µg/mL) |
| Besifloxacin | 4 |
| Moxifloxacin | 32 |
Besifloxacin demonstrated eightfold lower MIC₉₀ values against MRSE compared to moxifloxacin.[8]
Experimental Protocols
The data presented in this guide is primarily derived from standardized in vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
-
Bacterial isolates were cultured on appropriate agar (B569324) plates overnight at 35°C ± 2°C.
-
Several colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Stock solutions of the antimicrobial agents were prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent was inoculated with the standardized bacterial suspension.
-
A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) were included on each plate.
-
The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Time-Kill Assay
Time-kill assays were performed to assess the bactericidal activity of besifloxacin.
1. Preparation:
-
Bacterial cultures were grown to the logarithmic phase in CAMHB.
-
The cultures were diluted to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
2. Exposure to Antibiotic:
-
Besifloxacin and comparator agents were added to the bacterial suspensions at concentrations corresponding to multiples of their MICs (e.g., 2x MIC, 4x MIC).
-
A growth control tube without any antibiotic was included.
3. Sampling and Viable Cell Count:
-
Aliquots were removed from each tube at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Serial dilutions of the aliquots were plated on appropriate agar plates.
-
The plates were incubated for 18-24 hours, and the number of colony-forming units (CFU/mL) was determined.
4. Analysis:
-
The change in log₁₀ CFU/mL over time was plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizing the Mechanism of Action and Resistance
The efficacy of besifloxacin against resistant strains is rooted in its molecular mechanism. The following diagrams illustrate the dual-targeting action of besifloxacin and the pathways of fluoroquinolone resistance.
Caption: Dual-targeting mechanism of Besifloxacin on bacterial DNA replication enzymes.
Caption: Key mechanisms of bacterial resistance to fluoroquinolone antibiotics.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effect of Besifloxacin Hydrochloride with other antibiotics in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro synergistic potential of besifloxacin (B178879) hydrochloride with other compounds, supported by available experimental data. While research on the synergistic interactions of besifloxacin with other conventional antibiotics is limited, this document summarizes the findings from a study investigating its combination with the natural compound quercetin (B1663063). Furthermore, it details the standard experimental protocols used to assess antibiotic synergy, providing a framework for further research.
Data Presentation: Besifloxacin & Quercetin Synergy
A study investigating the combination of besifloxacin and quercetin against common pathogenic bacteria demonstrated an additive to synergistic relationship. The synergy was quantified using the Combination Index (CI), a measure similar to the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy, values between >0.5 and <4.0 suggest an additive or indifferent effect, and a value ≥ 4.0 signifies antagonism.
The combination of pure besifloxacin with quercetin (in a 1:1 ratio) yielded the following CI values against the tested strains[1]:
| Bacterial Strain | Combination Index (CI) | Interpretation |
| Staphylococcus aureus | 0.669 | Additive/Slight Synergy |
| Pseudomonas aeruginosa | 0.825 | Additive |
| Escherichia coli | 0.793 | Additive |
Note: The study also found that nano-formulating besifloxacin on gold nanoparticles (Besi-AuNPs) reduced the effective dosage (MIC50) by approximately two-fold. The combination of Besi-AuNPs with quercetin showed even stronger synergy, with CI values of 0.573, 0.686, and 0.791 for S. aureus, P. aeruginosa, and E. coli, respectively[1].
Experimental Protocols
Standard in vitro methods for assessing antibiotic synergy include the checkerboard assay and the time-kill curve study.
Checkerboard Assay
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of a combination of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Stock solutions of Besifloxacin Hydrochloride and the second test antibiotic
-
Incubator
Procedure:
-
Prepare serial dilutions of this compound along the x-axis of the 96-well plate and serial dilutions of the second antibiotic along the y-axis.
-
The resulting plate will contain various concentrations of each antibiotic, both alone and in combination.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include wells for growth control (no antibiotic) and sterility control (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Objective: To evaluate the rate and extent of bacterial killing by an antibiotic combination compared to the individual agents.
Materials:
-
Flasks or tubes for bacterial culture
-
Standardized bacterial inoculum
-
Growth medium (e.g., Mueller-Hinton broth)
-
This compound and the second test antibiotic at desired concentrations (e.g., at their MICs)
-
Apparatus for serial dilutions and plating (e.g., agar (B569324) plates)
Procedure:
-
Inoculate flasks containing pre-warmed broth with the test organism to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add the antibiotics to the flasks at the desired concentrations (e.g., MIC of each drug alone and in combination). Include a growth control flask without any antibiotic.
-
Incubate all flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable colony count (CFU/mL).
-
Incubate the plates for 18-24 hours and count the colonies.
-
Plot the log10 CFU/mL against time for each antibiotic condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the least active single agent.
Mandatory Visualizations
References
Besifloxacin: A Comparative Analysis of its Potency Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Besifloxacin (B178879), a novel fourth-generation fluoroquinolone, has demonstrated potent broad-spectrum in vitro activity against a wide array of both Gram-positive and Gram-negative bacteria.[1][2][3][4] This guide provides a comprehensive comparison of besifloxacin's potency against these two major bacterial groups, supported by experimental data and detailed methodologies. A key differentiator for besifloxacin is its balanced dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, which contributes to its enhanced potency and a lower propensity for resistance development.[1][5][6][7][8][9]
Quantitative Comparison of Potency
The in vitro potency of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC values for besifloxacin and other fluoroquinolones against various Gram-positive and Gram-negative bacterial isolates.
Gram-Positive Bacteria
Besifloxacin consistently demonstrates superior or equivalent potency against Gram-positive pathogens when compared to other fluoroquinolones.[2][10] This is particularly notable against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][10]
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Staphylococcus aureus | Besifloxacin | ≤0.03 - >32 | 0.12 | 4 |
| Ciprofloxacin | ≤0.12 - >32 | 0.5 | >32 | |
| Moxifloxacin | ≤0.03 - >32 | 0.12 | 8 | |
| Gatifloxacin | ≤0.06 - >32 | 0.12 | 16 | |
| Staphylococcus epidermidis | Besifloxacin | ≤0.03 - >32 | 0.12 | 4 |
| Ciprofloxacin | ≤0.12 - >32 | 1 | >32 | |
| Moxifloxacin | ≤0.03 - >32 | 0.25 | 16 | |
| Gatifloxacin | ≤0.06 - >32 | 0.25 | 32 | |
| Streptococcus pneumoniae | Besifloxacin | ≤0.015 - 0.5 | 0.06 | 0.12 |
| Ciprofloxacin | 0.5 - 4 | 1 | 2 | |
| Moxifloxacin | ≤0.03 - 1 | 0.12 | 0.25 | |
| Gatifloxacin | ≤0.06 - 1 | 0.25 | 0.5 | |
| Enterococcus faecalis (n=130) | Besifloxacin | ≤0.03 - 8 | 0.12 | 2 |
| Ciprofloxacin | 0.25 - >32 | 2 | 16 | |
| Moxifloxacin | 0.12 - >32 | 1 | 16 | |
| Gatifloxacin | 0.25 - >32 | 2 | 32 |
Data compiled from multiple sources.[2][10][11][12]
Gram-Negative Bacteria
Against Gram-negative bacteria, besifloxacin's potency is generally comparable to or slightly less potent than other fluoroquinolones, though it remains highly effective against many common pathogens.[2][10]
| Organism (No. of Isolates) | Antibiotic | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Haemophilus influenzae | Besifloxacin | ≤0.008 - 0.25 | 0.015 | 0.03 |
| Ciprofloxacin | ≤0.008 - 0.25 | 0.015 | 0.015 | |
| Moxifloxacin | ≤0.008 - 0.12 | 0.015 | 0.03 | |
| Gatifloxacin | ≤0.008 - 0.12 | 0.015 | 0.03 | |
| Pseudomonas aeruginosa | Besifloxacin | ≤0.06 - >32 | 2 | 8 |
| Ciprofloxacin | ≤0.12 - >32 | 0.5 | 4 | |
| Moxifloxacin | 0.12 - >32 | 4 | 32 | |
| Gatifloxacin | 0.25 - >32 | 2 | 16 | |
| Moraxella catarrhalis | Besifloxacin | ≤0.008 - 0.12 | 0.03 | 0.06 |
| Ciprofloxacin | ≤0.008 - 0.06 | 0.015 | 0.03 | |
| Moxifloxacin | ≤0.008 - 0.12 | 0.03 | 0.03 | |
| Gatifloxacin | ≤0.008 - 0.12 | 0.03 | 0.06 | |
| Stenotrophomonas maltophilia | Besifloxacin | 0.25 - >64 | 2 | 4 |
| Ciprofloxacin | ≤0.12 - >64 | 2 | 4 | |
| Moxifloxacin | 0.12 - >64 | 1 | 2 | |
| Levofloxacin | ≤0.06 - >64 | 0.5 | 1 |
Data compiled from multiple sources.[2][10][13]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized in vitro method used to assess the susceptibility of bacteria to antimicrobial agents. The data presented in this guide were primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Testing Protocol
-
Bacterial Isolate Preparation:
-
Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar with 5% sheep blood for staphylococci and streptococci, Chocolate II agar for Haemophilus influenzae) and incubated under suitable conditions (e.g., 35°C in ambient air or 5% CO₂).
-
A suspension of the bacterial culture is prepared in a sterile saline or broth solution to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Preparation:
-
Stock solutions of besifloxacin and comparator antibiotics are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth.
-
-
Inoculation and Incubation:
-
Microdilution trays containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension.
-
The trays are incubated at 35°C for 16-20 hours (or 20-24 hours for Streptococcus pneumoniae).
-
-
MIC Determination:
-
Following incubation, the trays are visually inspected for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
-
Quality Control:
-
Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Streptococcus pneumoniae ATCC 49619) are tested concurrently to ensure the accuracy and reproducibility of the results.
-
Visualizing Mechanisms and Workflows
To better illustrate the underlying principles and processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Besifloxacin.
References
- 1. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Besifloxacin, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pi.bausch.com [pi.bausch.com]
- 7. What is the mechanism of Besifloxacin Hydrochloride? [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for Besifloxacin Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Besifloxacin Hydrochloride in bulk and pharmaceutical formulations. The information presented is collated from various scientific studies and is intended to assist researchers in selecting and implementing a suitable analytical method.
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic used in the treatment of bacterial conjunctivitis. Accurate and reliable analytical methods are crucial for its quantification in quality control and research settings. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted technique for this purpose due to its specificity, sensitivity, and accuracy. This guide compares different validated RP-HPLC methods and also presents UV-Spectrophotometry as a simpler alternative.
Experimental Protocols
This section details the methodologies for two distinct HPLC methods and one UV-spectrophotometric method for this compound analysis.
Method 1: Isocratic RP-HPLC Method
This method, adapted from several studies, provides a simple and rapid approach for the routine analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm), and data acquisition software.
-
Mobile Phase Preparation: A filtered and degassed mixture of a phosphate (B84403) buffer (pH 3.0), methanol, and acetonitrile (B52724) in a ratio of 50:25:25 (v/v/v).
-
Standard Solution Preparation: A stock solution of this compound (e.g., 100 µg/mL) is prepared in the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 4 to 14 µg/mL.
-
Sample Preparation (for Ophthalmic Suspension): A volume of the suspension equivalent to a known amount of this compound is diluted with the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 292 nm or 297 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, making it suitable for stability studies.
-
Instrumentation: An HPLC system with a photodiode array (PDA) or UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: A filtered and degassed mixture of a buffer (e.g., 0.5% triethylamine, pH adjusted to 3.0) and an organic phase (e.g., methanol:acetonitrile, 70:30 v/v).
-
Standard and Sample Preparation: Similar to the isocratic method, with dilutions made using the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 289 nm or 292 nm
-
Injection Volume: 20 µL
-
Column Temperature: 37 °C
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress.
Alternative Method: UV-Spectrophotometry
For a simpler and more rapid estimation, particularly in bulk drug and simple formulations, UV-spectrophotometry can be employed.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
-
Solvent: Distilled water, simulated tear fluid, or a suitable buffer.
-
Standard Solution Preparation: A stock solution is prepared by dissolving a known weight of this compound in the chosen solvent. Working standards are prepared by dilution to concentrations typically ranging from 4 to 12 µg/mL.
-
Sample Preparation: Similar to the HPLC methods, the formulation is diluted to a concentration within the linear range.
-
Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 289-296 nm.
Data Presentation: Comparison of Validated Methods
The following tables summarize the performance characteristics of the different analytical methods based on published data.
Table 1: HPLC Method Parameters
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Stability-Indicating RP-HPLC |
| Column | C8 or C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3):Methanol:Acetonitrile (50:25:25) | 0.5% Triethylamine (pH 3):Methanol:Acetonitrile (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 297 nm | UV at 289 nm |
| Retention Time | ~4-6 minutes | ~4 minutes |
Table 2: Validation Parameters for HPLC Methods
| Validation Parameter | Method 1: Isocratic RP-HPLC | Method 2: Stability-Indicating RP-HPLC |
| Linearity Range (µg/mL) | 4 - 14 | 0.05 - 20 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.34 - 101.56% | 99.14 - 100.91% |
| Precision (%RSD) | < 2% | < 2% |
| LOD (µg/mL) | Not consistently reported | 0.43 |
| LOQ (µg/mL) | Not consistently reported | 1.29 |
Table 3: Comparison with UV-Spectrophotometric Method
| Parameter | UV-Spectrophotometry |
| Linearity Range (µg/mL) | 4 - 12 |
| Correlation Coefficient (r²) | > 0.997 |
| Accuracy (% Recovery) | 98.38 - 98.74% |
| Precision (%RSD) | < 2% |
| LOD (µg/mL) | 0.589 |
| LOQ (µg/mL) | 1.767 |
| Advantages | Simple, rapid, economical |
| Disadvantages | Less specific, potential for interference from excipients |
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between different validation parameters.
Caption: Workflow for HPLC Method Development and Validation.
Comparative in vitro susceptibility of staphylococci to Besifloxacin and other antibiotics
For Immediate Release
[City, State] – [Date] – A comprehensive review of in vitro susceptibility data reveals besifloxacin (B178879), a topical fluoroquinolone, demonstrates superior potency against a broad range of staphylococcal isolates, including methicillin-resistant strains, when compared to other commonly used antibiotics. This guide provides a detailed comparison of besifloxacin's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Besifloxacin exhibits a balanced mechanism of action, targeting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2][3][4] This dual-target approach is believed to contribute to its high potency and a lower likelihood of resistance development.[1][2] Unlike other fluoroquinolones, besifloxacin is exclusively formulated for ophthalmic use, which may help mitigate the risk of systemic resistance.[1][2]
Comparative In Vitro Susceptibility
The in vitro efficacy of an antibiotic is commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. A lower MIC value indicates greater potency.
Table 1: Comparative MIC90 Values (µg/mL) of Besifloxacin and Other Antibiotics Against Staphylococcus aureus
| Antibiotic | All S. aureus Isolates | Methicillin-Resistant S. aureus (MRSA) | Ciprofloxacin-Resistant MRSA |
| Besifloxacin | 0.25[5] - 4[6] | 2[7] | 4[7] |
| Moxifloxacin (B1663623) | 32[6] | - | - |
| Ciprofloxacin | 128[6] | - | - |
| Vancomycin | 2[6] | 1[7] | - |
| Azithromycin | >8[8] | - | - |
| Gentamicin | 16[6] | - | - |
| Trimethoprim | 16[6] | - | - |
Data compiled from multiple in vitro studies. Note that testing conditions and isolate collections may vary between studies.
Table 2: Comparative MIC90 Values (µg/mL) of Besifloxacin and Other Antibiotics Against Coagulase-Negative Staphylococci (CoNS)*
| Antibiotic | All CoNS Isolates | Methicillin-Resistant CoNS (MR-CoNS) | Ciprofloxacin-Resistant MRSE |
| Besifloxacin | 4[6] | 4[7] | 8[7] |
| Moxifloxacin | 32[6] | - | - |
| Ciprofloxacin | 128[6] | - | - |
| Vancomycin | 2[6][9] | 2[7] | - |
Includes data primarily on Staphylococcus epidermidis. MRSE refers to Methicillin-Resistant Staphylococcus epidermidis.
Studies consistently demonstrate that besifloxacin has lower MIC90 values against both Staphylococcus aureus and coagulase-negative staphylococci compared to other fluoroquinolones like moxifloxacin and ciprofloxacin.[6][7][9] Notably, besifloxacin retains significant potency against strains that are resistant to both methicillin (B1676495) and ciprofloxacin.[7][10] Its activity against methicillin-resistant staphylococci is often comparable to that of vancomycin.[7]
Experimental Protocols
The determination of in vitro antibiotic susceptibility is primarily conducted using standardized methods such as broth microdilution and agar (B569324) dilution, as established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Broth Microdilution Method
This technique involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[11][12][13] Each well is then inoculated with a standardized suspension of the test bacteria.[13] The plates are incubated under controlled conditions, typically at 35°C for 18-24 hours.[11][13] The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. For testing staphylococci against penicillinase-resistant penicillins, the addition of 2% NaCl to the Mueller-Hinton broth is recommended to enhance the detection of resistance.[12][14]
Agar Dilution Method
In the agar dilution method, the antibiotic is incorporated into molten agar at various concentrations, which is then poured into petri dishes.[15][16][17] The surface of the agar is inoculated with a standardized suspension of the test bacteria.[17] After incubation, the MIC is identified as the lowest antibiotic concentration that prevents the growth of bacterial colonies.[16]
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in determining antibiotic susceptibility and the mechanism of action of besifloxacin, the following diagrams are provided.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of Action of Besifloxacin.
References
- 1. Besifloxacin Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Besifloxacin: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Besifloxacin Hydrochloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. Comparative in vitro susceptibility of besifloxacin and seven comparators against ciprofloxacin- and methicillin-susceptible/nonsusceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated analysis of three bacterial conjunctivitis trials of besifloxacin ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Successful use of broth microdilution in susceptibility tests for methicillin-resistant (heteroresistant) staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Besifloxacin Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Besifloxacin Hydrochloride, a fluoroquinolone antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of a spill, contain the material to prevent it from entering drains or water courses.
Disposal Protocol for this compound
The recommended and regulated method for the disposal of this compound is through incineration by a licensed hazardous material disposal company.[1] Disposing of this compound in sanitary sewers, storm sewers, or landfills is strictly prohibited.[2]
Step 1: Waste Segregation and Collection
All waste materials contaminated with this compound, including unused product, expired materials, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be segregated from general laboratory waste. These materials should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.
Step 2: Labeling and Storage
The hazardous waste container must be accurately labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound." Store the sealed container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the this compound waste. Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[1]
Note on Chemical Neutralization: Publicly available scientific literature and safety documentation do not provide specific, validated experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes in a laboratory setting. The standard and accepted industry practice is high-temperature incineration.
Quantitative Data for Disposal and Environmental Considerations
The following table summarizes key quantitative data relevant to the disposal and environmental context of fluoroquinolone antibiotics.
| Parameter | Value | Significance |
| Recommended Incineration Temperature | 850°C - 1200°C | High temperatures are required to ensure the complete destruction of the active pharmaceutical ingredient and prevent the formation of toxic byproducts.[4][5] |
| Minimum Residence Time at Incineration Temperature | 2 seconds | A sufficient duration at high temperature is crucial for the complete combustion of hazardous waste.[6] |
| Environmental Concentrations of Fluoroquinolones | ng/L to µg/L in surface waters | The presence of fluoroquinolones in the environment, even at low concentrations, can contribute to the development of antibiotic resistance.[7][8][9][10][11] |
| Typical Dosage of Besifloxacin Ophthalmic Suspension | 1 drop (0.6% suspension) 3 times a day | Understanding the concentration in use helps in assessing the potential environmental load if disposed of improperly.[12][13][14][15] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. bionicsscientific.com [bionicsscientific.com]
- 6. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Occurrence, Bioaccumulation, Metabolism and Ecotoxicity of Fluoroquinolones in the Aquatic Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of fluoroquinolone antibiotics in wastewater effluents by liquid chromatography-mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Besivance (Besifloxacin): Uses, Dosage, Side Effects & More - GoodRx [goodrx.com]
- 13. Besifloxacin (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. drugs.com [drugs.com]
- 15. (voreloxin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
